1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
Description
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Properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKDMMVZORPXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974251 | |
| Record name | 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58722-35-3 | |
| Record name | 1-[4-(4-Morpholinylsulfonyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58722-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a central phenyl ring substituted with an acetyl group and a morpholine-4-sulfonyl moiety, presents a unique combination of functional groups that can be meticulously characterized using a suite of spectroscopic techniques. This in-depth guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, this document is structured to not only present the data but to also offer insights into the experimental rationale and data interpretation, ensuring a comprehensive understanding for researchers in the field.
The structural integrity and purity of such compounds are paramount in drug development. Spectroscopic analysis provides the definitive fingerprint of the molecule, confirming its identity and flagging any potential impurities. This guide will delve into the theoretical underpinnings of the expected spectral data, providing a robust framework for the analysis of this and structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.
Experimental Protocol: Acquiring NMR Spectra
A standard approach to acquiring high-quality NMR data for this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment requires a larger number of scans (typically several hundred to thousands) due to the low natural abundance of the ¹³C isotope.
-
A wider spectral width is necessary to encompass the full range of carbon chemical shifts.
-
Diagram of the NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 7.9 | Doublet | 2H | Aromatic Protons (ortho to acetyl group) |
| ~ 7.8 - 7.6 | Doublet | 2H | Aromatic Protons (ortho to sulfonyl group) |
| ~ 3.7 | Triplet | 4H | Morpholine Protons (-CH₂-O-) |
| ~ 3.1 | Triplet | 4H | Morpholine Protons (-CH₂-N-) |
| ~ 2.6 | Singlet | 3H | Acetyl Protons (-CH₃) |
Rationale for Predictions:
-
Aromatic Protons: The phenyl ring is para-substituted, leading to a classic AA'BB' system. The protons ortho to the electron-withdrawing acetyl group (C=O) will be deshielded and appear at a lower field (~8.0 ppm) compared to the protons ortho to the sulfonyl group (~7.7 ppm). The coupling between these adjacent protons will result in two doublets.
-
Morpholine Protons: The morpholine ring contains two sets of chemically non-equivalent methylene protons. The protons adjacent to the oxygen atom (-CH₂-O-) are expected to be more deshielded and appear around 3.7 ppm, while the protons adjacent to the nitrogen atom (-CH₂-N-) will resonate at a slightly higher field, around 3.1 ppm. Both signals are anticipated to be triplets due to coupling with the adjacent methylene group.
-
Acetyl Protons: The three protons of the methyl group in the acetyl moiety are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet at a characteristic chemical shift of approximately 2.6 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 197 | Carbonyl Carbon (C=O) |
| ~ 142 | Aromatic Carbon (C-SO₂) |
| ~ 139 | Aromatic Carbon (C-C=O) |
| ~ 129 | Aromatic Carbons (CH, ortho to acetyl) |
| ~ 128 | Aromatic Carbons (CH, ortho to sulfonyl) |
| ~ 66 | Morpholine Carbons (-CH₂-O-) |
| ~ 46 | Morpholine Carbons (-CH₂-N-) |
| ~ 27 | Acetyl Carbon (-CH₃) |
Rationale for Predictions:
-
Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 197 ppm.
-
Aromatic Carbons: The quaternary aromatic carbons attached to the sulfonyl and acetyl groups will be deshielded and appear in the 140-145 ppm region. The protonated aromatic carbons will resonate in the 128-130 ppm range.
-
Morpholine Carbons: The carbon atoms of the morpholine ring will have distinct chemical shifts. The carbons adjacent to the oxygen atom will be at a lower field (~66 ppm) compared to those adjacent to the nitrogen atom (~46 ppm).
-
Acetyl Carbon: The methyl carbon of the acetyl group will appear at a higher field, typically around 27 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring IR Spectra
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.
Diagram of the IR Spectroscopy Workflow
Caption: A general workflow for FT-IR analysis.
Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 2950 - 2850 | C-H stretch | Aliphatic (Morpholine & Acetyl) |
| ~ 1685 | C=O stretch | Ketone |
| ~ 1600, 1480 | C=C stretch | Aromatic Ring |
| ~ 1350 & 1160 | Asymmetric & Symmetric SO₂ stretch | Sulfonyl |
| ~ 1115 | C-O-C stretch | Morpholine |
| ~ 930 | S-N stretch | Sulfonamide |
Rationale for Predictions:
-
C=O Stretch: The strong absorption band around 1685 cm⁻¹ is a definitive indicator of the ketone carbonyl group.
-
SO₂ Stretches: The sulfonyl group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.
-
Aromatic C=C Stretches: The presence of the phenyl ring will give rise to several absorption bands in the 1600-1450 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and acetyl groups will be observed below 3000 cm⁻¹.
-
Morpholine Vibrations: The C-O-C stretching of the morpholine ring is expected around 1115 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Acquiring Mass Spectra
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a pure solid, direct infusion is often suitable.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically causes extensive fragmentation. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to observe the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₂H₁₅NO₄S. The calculated molecular weight is 269.32 g/mol .
-
Molecular Ion Peak (M⁺): In an EI mass spectrum, the molecular ion peak is expected at m/z = 269.
-
Key Fragmentation Pathways:
-
Loss of the acetyl group: A prominent fragment would be observed at m/z = 226, corresponding to the loss of a CH₃CO radical.
-
Cleavage of the morpholine ring: Fragmentation of the morpholine ring can lead to various smaller fragments. A common fragmentation is the loss of C₂H₄O, resulting in a fragment at m/z = 225.
-
Formation of the acetyl cation: A peak at m/z = 43, corresponding to the [CH₃CO]⁺ ion, is expected to be a significant peak in the spectrum.
-
Cleavage of the S-N bond: This would lead to the formation of the morpholine cation at m/z = 86 and the [M-morpholine]⁺ fragment at m/z = 183.
-
Diagram of a Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By understanding the predicted spectral characteristics and the rationale behind them, researchers can confidently verify the synthesis of this compound, assess its purity, and proceed with further studies in their drug discovery and development pipelines. The provided protocols and workflows serve as a practical foundation for obtaining high-quality spectroscopic data.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
A Comprehensive Guide to the Structural Elucidation of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
Abstract
This technical guide provides a multi-faceted, in-depth methodology for the complete structural analysis of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to deliver a strategic and integrated workflow. We will explore a synergistic combination of spectroscopic, crystallographic, and computational techniques. The causality behind experimental choices is emphasized, ensuring that each analytical step contributes to a self-validating system for unequivocal structural confirmation. The core objective is to present not just a series of procedures, but a logical framework for approaching the structural characterization of novel sulfonamide-based compounds, using this compound as a primary exemplar.
Introduction to the Analytical Challenge
This compound is a small organic molecule incorporating three key functional moieties: an aromatic ketone (acetophenone), a sulfonamide linker, and a morpholine ring. The sulfonamide group is a well-established pharmacophore, integral to a wide array of therapeutic agents, prized for its ability to mimic the transition state of enzymatic reactions and engage in critical hydrogen bonding interactions.[1][2] The presence of these distinct chemical features necessitates a comprehensive analytical strategy to confirm not only the covalent connectivity but also the compound's purity and three-dimensional conformation.
Caption: Integrated workflow for the structural elucidation of the target compound.
Core Compound Identity and Physicochemical Properties
Before embarking on complex analysis, establishing the fundamental identity of the compound is paramount. This data serves as the initial benchmark against which all subsequent experimental results are compared.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 1-(4-(Morpholin-4-ylsulfonyl)phenyl)ethanone | [3] |
| CAS Number | 58722-35-3 | [3][4] |
| Molecular Formula | C₁₂H₁₅NO₄S | [3][4] |
| Molecular Weight | 269.32 g/mol | [4] |
| Melting Point | 155-156 °C | [4] |
| Appearance | Crystalline solid (predicted) | N/A |
Context: Synthesis and Purification
A robust structural analysis is always informed by the synthetic origin of the compound. Knowledge of the reaction pathway allows the analyst to anticipate potential impurities, such as unreacted starting materials or regioisomeric byproducts. A common and logical synthesis route involves the sulfonylation of an amine with a sulfonyl chloride.[5]
A plausible route begins with commercially available 4'-acetophenone, which is converted to 4-acetylbenzenesulfonyl chloride. The subsequent reaction of this sulfonyl chloride with morpholine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the target compound.
Caption: Plausible synthetic route to the target compound.
Protocol: Purification by Recrystallization The rationale for recrystallization is to leverage subtle differences in solubility between the target compound and any impurities. A solvent system is chosen where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Solvent Selection: Screen solvents for suitability. Based on the compound's structure, a polar protic solvent like ethanol or isopropanol is a logical starting point.
-
Dissolution: Dissolve the crude solid in a minimal amount of the chosen solvent at its boiling point to create a saturated solution.
-
Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. The success of purification is initially verified by a sharp, defined melting point that matches the literature value.[4]
Spectroscopic Analysis: The Primary Toolkit
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of DMSO-d₆ is often advantageous for sulfonamides due to their polarity.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. The higher field strength is crucial for resolving the complex spin systems of the aromatic and morpholine protons.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
Expected Data and Interpretation
| Proton (¹H) Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Acetyl-CH₃ | ~2.6 | Singlet | 3H | Classic methyl ketone chemical shift. |
| Morpholine-CH₂ (N-CH₂) | ~3.0 - 3.2 | Triplet | 4H | Adjacent to the electron-withdrawing sulfonyl group via nitrogen.[6] |
| Morpholine-CH₂ (O-CH₂) | ~3.6 - 3.8 | Triplet | 4H | Adjacent to the electronegative oxygen atom.[6] |
| Aromatic-H (ortho to C=O) | ~8.1 | Doublet | 2H | Strongly deshielded by the anisotropic effect of the carbonyl group. |
| Aromatic-H (ortho to SO₂) | ~7.9 | Doublet | 2H | Deshielded by the electron-withdrawing sulfonyl group. |
| Carbon (¹³C) Assignment | Predicted δ (ppm) | Rationale |
| Acetyl-CH₃ | ~27 | Typical aliphatic methyl ketone carbon. |
| Morpholine-CH₂ (N-CH₂) | ~46 | Shielded relative to the O-CH₂ carbons.[7] |
| Morpholine-CH₂ (O-CH₂) | ~66 | Deshielded by the adjacent oxygen.[7] |
| Aromatic-C (quaternary) | ~135-142 | Two distinct signals for the C-SO₂ and C-C=O carbons. |
| Aromatic-CH | ~128-130 | Two distinct signals for the two types of aromatic CH carbons. |
| Carbonyl-C (C=O) | ~197 | Characteristic chemical shift for an aromatic ketone. |
2D NMR is not merely confirmatory; it is essential for unambiguous assignment. A COSY experiment will show a correlation between the two morpholine signals and between the two sets of aromatic doublets. An HSQC will definitively link each proton signal to its corresponding carbon signal, validating the assignments in the tables above.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition through fragmentation analysis.[8] High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can determine the molecular formula with high confidence.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray Ionization (ESI) is the method of choice. Its soft ionization nature typically preserves the molecular ion, which is critical for molecular weight determination.
-
Analysis: Infuse the sample into an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.
Expected Data and Interpretation
-
Molecular Ion: The primary observation will be the [M+H]⁺ ion.
-
Calculated m/z for [C₁₂H₁₅NO₄S + H]⁺: 270.0795
-
An experimentally observed mass within 5 ppm of this calculated value confirms the molecular formula.
-
-
Fragmentation Analysis: While ESI is soft, some in-source fragmentation can be induced to provide structural clues. Key bond cleavages are predictable.
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the dry, crystalline powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.
Expected Data and Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 3000 - 2850 | From acetyl and morpholine CH₂ groups. |
| Ketone C=O Stretch | ~1685 | Strong, sharp absorption typical for an aromatic ketone. Conjugation with the phenyl ring lowers the frequency from ~1715 cm⁻¹. |
| Sulfonyl S=O Asymmetric Stretch | ~1350 | Strong absorption characteristic of the SO₂ group in sulfonamides.[1] |
| Sulfonyl S=O Symmetric Stretch | ~1160 | Strong absorption, also characteristic of the SO₂ group.[1] |
| C-O-C Ether Stretch | ~1115 | From the morpholine ring. |
| S-N Stretch | ~930 | Characteristic of the sulfonamide linkage.[1] |
Crystallographic Analysis: The Definitive Structure
While spectroscopy provides compelling evidence of connectivity, only single-crystal X-ray diffraction can deliver an unambiguous, three-dimensional picture of the molecule's structure in the solid state.[9][10] It provides precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol/water mixture) is a common method. The goal is to obtain a single, well-ordered crystal of sufficient size (~0.1-0.3 mm).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a diffractometer. The low temperature minimizes thermal motion, leading to higher quality data. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure.
Caption: High-level workflow for single-crystal X-ray diffraction analysis.
Computational Modeling: In Silico Validation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool.[11][12] By calculating the theoretical properties of a proposed structure, we can compare them to experimental data, providing an additional layer of validation.
Protocol: DFT-Based Analysis
-
Model Building: Construct the 3D model of this compound in a computational chemistry software package.
-
Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)). This calculates the lowest energy conformation of the molecule.
-
Property Calculation: Using the optimized geometry, perform calculations to predict:
-
¹H and ¹³C NMR chemical shifts (using the GIAO method).
-
IR vibrational frequencies.
-
-
Comparison: Correlate the calculated NMR and IR spectra with the experimental data. While absolute values may differ slightly, the relative shifts and patterns should show strong agreement, reinforcing the structural assignment.
Conclusion: An Integrated and Self-Validating Approach
The structural elucidation of this compound is not achieved by a single technique but by the convergence of evidence from a suite of orthogonal analytical methods. The process is a logical progression, starting with fundamental identity, moving through detailed spectroscopic mapping of the molecular framework, and culminating in the definitive 3D structure from X-ray crystallography, all supported by theoretical calculations.
Caption: Convergence of orthogonal analytical data to the final structure.
References
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Tetrahedron. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7485. [Link]
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Taylor & Francis Online. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. [Link]
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ResearchGate. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. [Link]
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ResearchGate. (2014). 1H and 13C NMR spectra of N-substituted morpholines. [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
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Wikipedia. (2024). X-ray crystallography. [Link]
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3D-BioOptima. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. [Link]
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ResearchGate. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. [Link]
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Journal of Scientific Research. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
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Britannica. (2024). Chemical compound - Mass Spectrometry, Molecules, Elements. [Link]
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A Comprehensive Technical Guide to 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone, a key building block in medicinal chemistry. This document delves into the chemical properties, synthesis, and analytical characterization of this compound. It is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into supplier evaluation, quality control, and safe handling practices. The morpholine moiety is a well-established pharmacophore, and its incorporation into molecular scaffolds can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide, therefore, aims to empower scientists with the critical knowledge needed to effectively utilize this compound in their research endeavors.
Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged heterocyclic motif frequently employed in the design of bioactive molecules.[2] Its presence in numerous FDA-approved drugs underscores its importance in enhancing pharmacological profiles. The morpholine moiety can improve aqueous solubility, modulate pKa, and introduce favorable interactions with biological targets, thereby improving a compound's overall drug-like properties.[1] this compound serves as a versatile intermediate, providing a synthetically accessible handle for the introduction of the morpholine-4-sulfonyl-phenyl group into a wide array of molecular architectures. This makes it a valuable tool for lead optimization and the development of novel therapeutic agents across various disease areas.
Chemical and Physical Properties
This compound, with the CAS number 58722-35-3, is a solid at room temperature.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | [3] |
| Molecular Weight | 269.32 g/mol | [3] |
| Melting Point | 155-156 °C | [3] |
| Boiling Point (Predicted) | 448.0 ± 55.0 °C | [3] |
| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -8.18 ± 0.20 | [3] |
Commercial Availability and Supplier Evaluation
A critical first step in any research involving a chemical entity is the procurement of high-quality starting materials. Several commercial suppliers offer this compound. Researchers should meticulously evaluate suppliers based on the purity of the compound offered, the availability of comprehensive analytical data (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.
Table of Commercial Suppliers:
| Supplier | Product Number | Purity |
| Sigma-Aldrich | R641111 | - |
| AK Scientific | 4887CD | - |
| American Custom Chemicals Corporation | CHM0102113 | 95.00% |
| Crysdot | CD11099407 | 97% |
| aablocks | AA00EFNU | 95% |
Note: Purity information may not always be publicly available and should be confirmed by requesting a Certificate of Analysis from the supplier.
Workflow for Supplier Qualification:
Caption: A streamlined workflow for the qualification of commercial suppliers.
Synthesis and Purification
Proposed Synthetic Pathway:
Caption: Proposed reaction for the synthesis of the target compound.
Experimental Protocol (Hypothetical):
This protocol is a general representation and should be optimized and validated in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-acetylphenylsulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess morpholine, followed by a saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity, purity, and integrity of the synthesized or purchased this compound. The following techniques are essential for a comprehensive analysis.
5.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and identifying any potential impurities. A reverse-phase HPLC method would be suitable for this analysis.
Suggested HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
5.2. Spectroscopic Analysis
While specific spectral data for this compound is not widely published, the expected spectral features can be predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aromatic protons on the phenyl ring, the methyl protons of the acetyl group, and the methylene protons of the morpholine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the carbons of the morpholine ring.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (269.32 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the sulfonyl group (S=O), and the C-O-C and C-N bonds of the morpholine ring.
Safe Handling and Storage
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powders or creating solutions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.[4]
Emergency Procedures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of a variety of biologically active molecules. The morpholine-4-sulfonyl phenyl moiety can be found in compounds targeting a range of therapeutic areas. The ketone functional group provides a reactive site for further chemical modifications, allowing for the construction of diverse chemical libraries for high-throughput screening and lead optimization.
Potential Therapeutic Targets:
The morpholine scaffold is present in drugs targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The specific applications of this compound would be in the synthesis of derivatives targeting these and other classes of proteins implicated in diseases such as cancer, inflammation, and central nervous system disorders.
Conclusion
This compound is a strategically important chemical intermediate for researchers in the field of drug discovery and development. This guide has provided a comprehensive overview of its properties, commercial availability, proposed synthesis, analytical characterization, and safe handling procedures. By understanding these key technical aspects, scientists can confidently and effectively utilize this versatile building block to advance their research and contribute to the development of novel therapeutics.
References
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Navigating the Synthesis and Handling of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone: A Technical Guide for Researchers
Introduction: Contextualizing a Key Pharmaceutical Intermediate
1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone is a synthetic organic compound that is gaining traction as a versatile intermediate in medicinal chemistry and drug development.[1] Its structure, which incorporates a morpholine ring, a sulfonamide linker, and a phenyl ethanone moiety, makes it a valuable building block for the synthesis of a diverse range of potentially therapeutic agents.[2] The morpholine heterocycle, in particular, is a privileged pharmacophore in drug discovery, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as improving solubility and brain permeability.[3] This guide provides an in-depth overview of the safety, handling, and a representative synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling and application in a laboratory setting. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 58722-35-3 | [4] |
| Molecular Formula | C12H15NO4S | [4] |
| Molecular Weight | 269.32 g/mol | [4] |
| Appearance | White to off-white solid (inferred) | General chemical knowledge |
| Melting Point | 155-156 °C | [4] |
| Boiling Point | 448.0 ± 55.0 °C (Predicted) | [4] |
| Density | 1.298 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in many organic solvents | General chemical knowledge |
Hazard Identification and Toxicological Profile (Inferred)
Due to the absence of a comprehensive, publicly available Material Safety Data Sheet (MSDS) specifically for this compound, a definitive toxicological profile cannot be presented. However, by analyzing the constituent functional groups and data from structurally related compounds, a presumptive hazard assessment can be made to guide safe handling practices. It is imperative to treat this compound as potentially hazardous until thorough toxicological studies are conducted.
-
Eye Irritation: Aromatic ketones, such as acetophenone, are known to cause eye irritation.[5] Therefore, it is prudent to assume that this compound may cause serious eye irritation upon contact.
-
Skin Irritation: While the sulfonamide group itself is not generally associated with a high risk of cutaneous adverse events, many organic compounds can cause skin irritation upon prolonged or repeated contact.[4]
-
Respiratory Tract Irritation: Inhalation of fine dust or powder of the compound may cause respiratory tract irritation.
-
Ingestion: The oral toxicity is unknown. However, as a general precaution, ingestion should be avoided. For acetophenone, a related aromatic ketone, the oral LD50 in rats is 815 mg/kg.[6]
It is important to note that the common "sulfa allergy" is primarily associated with sulfonamide antibiotics that contain a 4-amino-benzenesulfonamide moiety.[7] this compound lacks this specific structural feature, suggesting a lower likelihood of this specific type of allergic reaction.[4]
First-Aid Measures
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Safe Handling and Storage Protocols
Adherence to strict laboratory safety protocols is essential when working with any chemical of unknown toxicity. The following guidelines are recommended for handling this compound:
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[2]
-
Skin and Body Protection: A laboratory coat should be worn to protect street clothing. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.
-
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Accidental Release and Disposal
In the event of a spill, the following procedures should be followed:
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill generates dust.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
The spill area should then be decontaminated with an appropriate solvent and washed thoroughly.
-
-
Waste Disposal: All waste materials containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Representative Synthesis Workflow
The synthesis of this compound typically involves the reaction of 4-acetylbenzenesulfonyl chloride with morpholine in the presence of a base. The following is a representative, generalized laboratory-scale protocol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reactant: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 4-acetylbenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise over a period of 15-30 minutes. The slow addition is crucial to control any exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a solid.
-
Visualizations
To further clarify the concepts discussed in this guide, the following diagrams are provided.
Caption: Chemical Structure of this compound.
Caption: A generalized workflow for the safe handling of chemical intermediates in a laboratory setting.
References
- Sharma, P. K., et al. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 16(2), 979-984.
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ResearchGate. (n.d.). Early investigations using morpholine-4-sulfonyl chloride A as the starting material... Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. Retrieved from [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- McCarthy, J. R., et al. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure.
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To Chemistry Journal. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
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Green World Group. (2023). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
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SafetyIQ. (2022). Acetone Safety Precautions. Retrieved from [Link]
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Springer. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
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NCBI Bookshelf. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
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PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Screening 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone for Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Rationale for Screening 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling target class. The compound this compound, while not extensively characterized in public literature, possesses a chemical scaffold suggestive of potential kinase inhibitory activity. Its structure incorporates a morpholine-4-sulfonyl-phenyl moiety, a feature present in a number of established kinase inhibitors. For instance, derivatives of morpholino-pyrimidines have been successfully developed as potent inhibitors of phosphatidylinositol-3-kinases (PI3Ks)[1][2]. The sulfonyl group is a key functional group in many pharmaceutical agents, contributing to their biological activity and drug-like properties[3][4]. Furthermore, ethanone derivatives have also been explored as kinase inhibitors[5].
These structural alerts warrant a systematic investigation of this compound as a potential kinase inhibitor. This document provides a comprehensive guide for researchers to effectively screen this compound, outlining detailed protocols for both biochemical and cell-based assays. The methodologies described herein are designed to be robust and adaptable, enabling the determination of inhibitory potency, selectivity, and cellular activity.
Physicochemical Properties of this compound
A foundational step in any screening campaign is the thorough characterization of the test compound. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook[6] |
| Molecular Formula | C12H15NO4S | ChemicalBook[6] |
| Molecular Weight | 269.32 g/mol | ChemicalBook[6] |
| Melting Point | 155-156 °C | ChemicalBook[6] |
| Boiling Point | 448.0±55.0 °C (Predicted) | ChemicalBook[6] |
| Density | 1.298±0.06 g/cm3 (Predicted) | ChemicalBook[6] |
| pKa | -8.18±0.20 (Predicted) | ChemicalBook[6] |
Part 1: Biochemical Assays for Direct Kinase Inhibition
Biochemical assays are the primary method for determining if a compound directly interacts with and inhibits the catalytic activity of a purified kinase enzyme[1][7]. These assays are typically performed in a high-throughput format to screen against a panel of kinases, providing initial data on potency and selectivity.
Workflow for Biochemical Kinase Screening
The following diagram illustrates a generalized workflow for screening this compound in a biochemical kinase assay.
Caption: Generalized workflow for biochemical kinase inhibitor screening.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
Luminescence-based assays, such as the Kinase-Glo® platform, are widely used for their simplicity and high sensitivity. They measure kinase activity by quantifying the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A decrease in kinase activity due to inhibition results in a higher ATP concentration and, consequently, a stronger luminescent signal[8][9][10].
Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light produced is directly proportional to the amount of ATP present[10].
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 mM).
-
Dilute the compound further in the appropriate kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup (384-well plate format):
-
Add 2.5 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the purified kinase and its specific substrate to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the following controls:
-
0% Inhibition (High Activity): Reaction with DMSO instead of the compound.
-
100% Inhibition (Low Activity): Reaction without kinase or with a known potent inhibitor.
-
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
TR-FRET assays are another popular choice for kinase inhibitor screening due to their homogeneous format and robustness. These assays measure the phosphorylation of a fluorescently labeled substrate by a kinase[7][11].
Principle: In a LanthaScreen® kinase activity assay, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal[11].
-
Compound Preparation: Follow the same procedure as described in Protocol 1.
-
Kinase Reaction Setup (384-well plate format):
-
Add 2 µL of the diluted compound or DMSO to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the purified kinase and a fluorescein-labeled substrate to each well.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 4 µL of ATP solution to initiate the reaction.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of a stop/detection solution containing EDTA (to stop the reaction) and a terbium-labeled anti-phospho-substrate antibody[12].
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Normalize the data and calculate IC50 values as described in Protocol 1.
-
Part 2: Cell-Based Assays for Cellular Potency and Target Engagement
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect[13].
Workflow for Cell-Based Kinase Inhibition Assays
The following diagram outlines a typical workflow for assessing the cellular activity of this compound.
Caption: Workflow for cell-based kinase inhibitor assays.
Protocol 3: Cellular Phosphorylation Assay (e.g., Western Blot or ELISA-based)
This type of assay measures the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context[14][15].
Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a specific substrate is measured using a phospho-specific antibody. A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., a cancer cell line with a known dependency on a particular kinase) under standard conditions.
-
Seed the cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or DMSO (control).
-
Incubate for a predetermined time (e.g., 1-4 hours).
-
-
Pathway Stimulation (if required):
-
For some kinases, it may be necessary to stimulate the signaling pathway to induce substrate phosphorylation (e.g., with a growth factor). Add the stimulant for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice to ensure complete lysis.
-
-
Detection (ELISA-based example):
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Incubate to allow the substrate to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Wash the plate again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or chemiluminescent signal.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal (if measured in parallel).
-
Calculate the percent inhibition and determine the cellular IC50 value as described previously.
-
Data Interpretation and Next Steps
The initial screening of this compound will generate valuable data on its kinase inhibitory profile.
-
Potency: The IC50 values from biochemical assays will indicate the concentration of the compound required to inhibit the kinase by 50%. Potent inhibitors typically have IC50 values in the nanomolar range.
-
Selectivity: Screening against a panel of kinases is crucial to determine the selectivity profile of the compound. A highly selective inhibitor will be significantly more potent against its intended target(s) compared to other kinases.
-
Cellular Activity: A significant rightward shift in the IC50 value from the biochemical to the cell-based assay may indicate poor cell permeability or efflux by cellular transporters. A good correlation between biochemical and cellular potency is a positive sign.
Positive results from these initial screens would warrant further investigation, including:
-
Mechanism of Action Studies: To determine if the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
-
Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Testing the compound in animal models of disease.
By following these detailed protocols, researchers can systematically evaluate the potential of this compound as a novel kinase inhibitor, paving the way for further drug development efforts.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]
- Leveridge, M., et al. (2012). Assay Development for Protein Kinase Enzymes. In The Assay Guidance Manual.
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
- Harris, P. A., et al. (2013). Discovery of a Potent and Selective RIP1 Kinase Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. ACS Medicinal Chemistry Letters, 4(12), 1238-1243.
- Kaur, H., & Singh, J. (2022). Sulfonyl hydrazone derivatives: A comprehensive review of their synthesis and medicinal applications. European Journal of Medicinal Chemistry, 238, 114478.
- Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2741.
- Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set.
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
- Sharma, S., & Lönnberg, H. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 390(8), 2049-2057.
-
Barlaam, B., et al. (2013). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 56(17), 7027-7042.
- Al-Suhaimi, K. S., et al. (2023).
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
- Begum, S., et al. (2022). Sulfonamide derivatives: Synthesis and applications.
- Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In The Assay Guidance Manual.
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
- Mason, J. M., et al. (2017). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1 R,2 S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1 H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 60(12), 4867-4897.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
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- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Validated Reverse-Phase HPLC Method for the Quantification of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
Abstract
This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone. This compound is a relevant structure in medicinal chemistry and pharmaceutical development, necessitating a reliable analytical method for purity assessment and quality control. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, providing excellent peak shape and resolution. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2] This document serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Rationale
This compound is an aromatic ketone containing a sulfonylmorpholine moiety.[3][4] Such structures are of significant interest in drug discovery as intermediates or as active pharmaceutical ingredients (APIs). The presence of a phenyl ketone chromophore makes UV detection a suitable and sensitive choice for quantification.
The primary challenge in developing an HPLC method is to achieve a symmetric peak shape and reproducible retention time. The analyte's hydrophobic nature, due to the phenyl ring and alkyl groups, makes it an ideal candidate for reverse-phase chromatography.[5] In this modality, the analyte partitions between a non-polar stationary phase and a polar mobile phase. The primary retention mechanism is the hydrophobic interaction between the analyte and the C18 alkyl chains of the stationary phase.[6]
Our methodological choice of a C18 column is based on its versatility and proven efficacy for a wide range of hydrophobic compounds, including aromatic ketones.[5][7] The mobile phase consists of acetonitrile and water. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. An acidic modifier (orthophosphoric acid) is incorporated into the mobile phase at a low concentration. This is a critical choice to ensure robust performance; the acid suppresses the ionization of residual silanol groups on the silica-based stationary phase, thereby minimizing secondary ionic interactions with the analyte that can lead to peak tailing and poor reproducibility.[6]
This document provides not only the final optimized method but also a detailed protocol for its validation, ensuring the method is fit for its intended purpose in a regulated environment.
Experimental Design
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, filtered and purified to ≥18.2 MΩ·cm (e.g., from a Milli-Q® system)
-
Orthophosphoric Acid (H₃PO₄): Analytical grade (≥85%)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with the following components:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler/Injector
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Detailed Protocols
Solution Preparation
Mobile Phase Preparation (1 L):
-
Carefully add 1.0 mL of orthophosphoric acid to 500 mL of HPLC-grade water in a 1 L volumetric flask and mix thoroughly.
-
Add 500 mL of acetonitrile.
-
Bring to volume with water if necessary, cap, and invert several times to ensure homogeneity.
-
Sonicate the solution for 10-15 minutes to degas.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix well. This solution should be stored at 2-8°C and can be used for up to 7 days.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution (1000 µg/mL) into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly. This solution should be prepared fresh daily.
System Suitability Testing (SST)
Rationale: SST is a mandatory part of any analytical run to ensure the chromatographic system is performing adequately.[8] Before sample analysis, the Working Standard Solution (100 µg/mL) must be injected five consecutive times. The results must meet the criteria outlined below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Analytical Procedure Workflow
The overall workflow for the analysis is depicted below.
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation Protocol
The method was validated according to ICH Q2(R2) guidelines to establish its suitability for the intended application.[1][2]
Specificity (Selectivity)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
Protocol:
-
Forced Degradation: Subject the analyte solution (100 µg/mL) to the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 4 hours.
-
Basic: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid drug substance at 105°C for 24 hours, then prepare a solution.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze a blank (mobile phase), a non-stressed standard solution, and each stressed sample solution.
-
Evaluation: Use a PDA detector to assess peak purity for the analyte peak in the stressed samples. The method is considered specific if there is no interference from the blank at the analyte's retention time and the analyte peak is resolved from all degradation product peaks (resolution > 2.0).
Linearity
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over the working range.[8]
Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
| Linearity Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Reportable |
Accuracy (Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value.[10]
Protocol:
-
Prepare samples in triplicate at three concentration levels: 80%, 100%, and 120% of the working concentration (e.g., 80, 100, and 120 µg/mL). If a sample matrix (placebo) is available, spike the analyte into the placebo. Otherwise, prepare the solutions from the reference standard.
-
Analyze the samples and calculate the concentration found using the linear regression equation.
-
Calculate the percent recovery at each level.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[10]
Protocol for Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the working concentration (100 µg/mL).
-
Analyze these samples on the same day, using the same instrument and analyst.
-
Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) of the results.
Protocol for Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., an F-test) of the two data sets to assess the overall precision of the method.
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should not be more than 2.0%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze the working standard solution (100 µg/mL) while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Typical variations include:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% absolute in organic modifier (e.g., ACN:Water 48:52 and 52:48).
-
-
Evaluate the effect of these changes on the system suitability parameters (retention time, tailing factor, peak area).
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations.
Caption: Logical framework of HPLC method validation.
Conclusion
The reverse-phase HPLC method described in this application note is demonstrated to be a reliable and robust tool for the quantitative analysis of this compound. The simple isocratic mobile phase allows for short run times and consistent performance. The comprehensive validation protocol confirms that the method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in both research and manufacturing environments.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Ge, X., et al. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Linezolid-impurities. Retrieved from [Link]
-
Tetrahedron. (n.d.). This compound. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Retrieved from [Link]
- Google Patents. (2020). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
-
National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]
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- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Ethanone, 1-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. database.ich.org [database.ich.org]
Application Note: A Scalable Synthesis Protocol for 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
Abstract: This document provides a comprehensive guide for the synthesis and scale-up of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone, a key intermediate in pharmaceutical development. Two viable synthetic routes are presented, analyzed, and accompanied by detailed, step-by-step protocols suitable for both laboratory and pilot-plant scale operations. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its structure, featuring a morpholine sulfonyl moiety attached to an acetylated phenyl ring, imparts specific physicochemical properties that are desirable in drug candidates. The increasing demand for this intermediate necessitates the development of a robust, scalable, and economically viable synthetic process. This application note outlines two strategic synthetic pathways and provides detailed protocols for their implementation, with a strong emphasis on the practical considerations for scaling up production from the laboratory to a larger manufacturing environment.
Strategic Synthesis Pathways
Two primary synthetic routes have been identified and evaluated for the preparation of the target molecule. Each route offers distinct advantages and presents unique challenges, particularly concerning scale-up.
Route A: Late-Stage Morpholine Installation This pathway involves the initial synthesis of 4-acetylphenylsulfonyl chloride, a key intermediate, followed by a nucleophilic substitution reaction with morpholine.
Route B: Early-Stage Morpholine Installation followed by Friedel-Crafts Acylation This strategy begins with the synthesis of a morpholine-sulfonylated aromatic precursor, which is then subjected to a Friedel-Crafts acylation to introduce the acetyl group.
The selection of the optimal route for a specific application will depend on factors such as raw material availability, equipment capabilities, and the desired purity profile of the final product.
Synthetic Route A: Late-Stage Morpholine Installation
This approach is a convergent synthesis where the two key fragments of the molecule are combined in the final step.
Workflow Diagram
Caption: Synthetic workflow for Route A.
Step 1: Synthesis of 4-Acetylphenylsulfonyl Chloride
The initial step involves the chlorosulfonation of acetophenone. This is a classic electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the sulfonating agent and the solvent.
Causality of Experimental Choices:
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures complete conversion of the starting material and acts as the reaction medium.
-
Temperature Control: The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety. The initial addition is performed at low temperatures to manage the exotherm, followed by heating to drive the reaction to completion.
-
Quenching: The reaction is quenched by slowly adding the reaction mixture to ice-water. This hydrolyzes the excess chlorosulfonic acid and precipitates the product.
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (58.3 g, 0.5 mol). Cool the flask to 0-5 °C in an ice-water bath.
-
Addition of Acetophenone: Slowly add acetophenone (12.0 g, 0.1 mol) dropwise to the stirred chlorosulfonic acid over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-65 °C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Drying: The crude 4-acetylphenylsulfonyl chloride is dried under vacuum at a temperature not exceeding 40 °C.
-
Heat Management: The high exothermicity of this reaction is a major concern during scale-up. A jacketed reactor with efficient cooling is essential. The rate of addition of acetophenone must be carefully controlled to maintain the desired temperature profile.
-
Mixing: Efficient mixing is critical to ensure uniform temperature distribution and prevent localized overheating.
-
Off-gassing: The reaction generates hydrogen chloride gas, which must be safely scrubbed.
-
Quenching: The quenching step is also highly exothermic. The reaction mixture should be added to the ice-water, not the other way around, to ensure better heat dissipation. On a large scale, a quench tank with good cooling and stirring is necessary.
Step 2: Amidation with Morpholine
The final step is the reaction of 4-acetylphenylsulfonyl chloride with morpholine to form the target compound.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent such as dichloromethane or tetrahydrofuran is used to dissolve the reactants.
-
Base: A base, such as triethylamine or an excess of morpholine, is required to neutralize the hydrochloric acid generated during the reaction.
-
Temperature: The reaction is typically carried out at room temperature.
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-acetylphenylsulfonyl chloride (10.9 g, 0.05 mol) in dichloromethane (100 mL).
-
Addition of Morpholine: To the stirred solution, add morpholine (8.7 g, 0.1 mol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Reagent Addition: The addition of morpholine can be exothermic. For large-scale reactions, controlled addition and cooling may be necessary.
-
Work-up: The aqueous work-up can lead to emulsion formation. Careful phase separation and the use of brine washes can help mitigate this.
-
Crystallization: The crystallization process needs to be optimized for large-scale production to ensure consistent yield and purity. This includes defining the solvent ratio, cooling profile, and agitation speed.
Synthetic Route B: Friedel-Crafts Acylation Approach
This linear synthesis involves the early introduction of the morpholine-sulfonyl group, followed by a Friedel-Crafts acylation.
Workflow Diagram
Caption: Synthetic workflow for Route B.
Step 1: Synthesis of 4-(Morpholine-4-sulfonyl)benzoic Acid
This step involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine.
Causality of Experimental Choices:
-
Base: A base is used to neutralize the HCl byproduct.[1]
-
Solvent: The reaction is typically performed in an aqueous medium or a polar aprotic solvent.[1]
-
Work-up: The product is isolated by acidification of the reaction mixture, which causes it to precipitate.[2]
-
Preparation: In a 500 mL flask, dissolve morpholine (17.4 g, 0.2 mol) and sodium carbonate (12.7 g, 0.12 mol) in water (200 mL). Cool the mixture to 0-5 °C.[1]
-
Addition: Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (22.1 g, 0.1 mol) in a suitable solvent like THF or add it portion-wise as a solid, keeping the temperature below 10 °C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]
-
Isolation: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.
-
Filtration and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.[2]
-
Temperature Control: The addition of the sulfonyl chloride is exothermic and requires good temperature control.
-
pH Adjustment: On a large scale, the pH adjustment needs to be done carefully to ensure complete precipitation without forming a fine, difficult-to-filter solid.
-
Filtration and Drying: Efficient solid-liquid separation and drying equipment are necessary for large-scale production.
Step 2: Synthesis of 4-(Morpholine-4-sulfonyl)benzoyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride.
Causality of Experimental Choices:
-
Chlorinating Agent: Thionyl chloride is a common and effective reagent for this transformation.[3][4] Oxalyl chloride can also be used.[5]
-
Catalyst: A catalytic amount of DMF is often used to facilitate the reaction with thionyl chloride.
-
Solvent: The reaction is typically carried out in an inert solvent like dichloromethane or toluene.
-
Preparation: In a 250 mL flask, suspend 4-(morpholine-4-sulfonyl)benzoic acid (13.6 g, 0.05 mol) in dichloromethane (100 mL).
-
Addition: Add thionyl chloride (7.4 g, 0.0625 mol) dropwise, followed by a catalytic amount of DMF (2-3 drops).[3]
-
Reaction: Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Isolation: Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.[6]
-
Reagent Handling: Thionyl chloride is corrosive and toxic; a closed system is required for large-scale operations.
-
Off-gas Scrubbing: The reaction generates HCl and SO2 gases that must be scrubbed.
-
Solvent Removal: Efficient solvent removal under vacuum is necessary.
Step 3: Friedel-Crafts Acylation
This is the final C-C bond-forming step to introduce the acetyl group.
Causality of Experimental Choices:
-
Lewis Acid: Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for Friedel-Crafts acylation.[7]
-
Acylating Agent: In this case, acetyl chloride is used.
-
Solvent: A non-reactive solvent such as dichloromethane or 1,2-dichloroethane is typically used.
-
Temperature: The reaction is often started at a low temperature to control the initial exotherm and then warmed to drive it to completion.
-
Preparation: In a 250 mL three-necked flask, suspend aluminum chloride (7.3 g, 0.055 mol) in dichloromethane (100 mL) and cool to 0-5 °C.
-
Formation of Acylium Ion: Slowly add acetyl chloride (3.9 g, 0.05 mol) to the suspension.
-
Addition of Substrate: Add a solution of 4-(morpholine-4-sulfonyl)benzoyl chloride (14.5 g, 0.05 mol) in dichloromethane (50 mL) dropwise, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so all reagents and equipment must be dry.
-
Exotherm Control: The formation of the acylium ion and the acylation reaction itself are exothermic. Careful control of addition rates and efficient cooling are critical.
-
Work-up: The quenching of the reaction is highly exothermic and generates HCl gas. A robust quench procedure in a suitable vessel is required.
-
Waste Treatment: The aqueous waste stream will be acidic and contain aluminum salts, requiring appropriate treatment.
Data Summary
| Parameter | Route A - Step 1 | Route A - Step 2 | Route B - Step 1 | Route B - Step 2 | Route B - Step 3 |
| Reaction Type | Chlorosulfonation | Amidation | Amidation | Acyl Chloride Formation | Friedel-Crafts Acylation |
| Key Reagents | Acetophenone, Chlorosulfonic Acid | 4-Acetylphenylsulfonyl chloride, Morpholine | 4-(Chlorosulfonyl)benzoic acid, Morpholine | 4-(Morpholine-4-sulfonyl)benzoic acid, Thionyl Chloride | 4-(Morpholine-4-sulfonyl)benzoyl chloride, Acetyl Chloride, AlCl₃ |
| Typical Yield | 70-80% | 85-95% | 85-95% | >90% (often used crude) | 60-70% |
| Key Challenges | Highly exothermic, HCl off-gassing | Purification of final product | Exothermic, pH control | Handling of thionyl chloride | Anhydrous conditions, exotherm, work-up |
Safety Considerations
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
Thionyl Chloride: Toxic and corrosive. Reacts with water to release HCl and SO₂. All operations should be conducted in a fume hood with appropriate scrubbing for off-gases.
-
Aluminum Chloride: Reacts vigorously with water. It is a corrosive solid. Handle in a dry environment.
-
Friedel-Crafts Reaction: The reaction and work-up are highly exothermic and generate corrosive gases. Appropriate engineering controls are necessary for safe operation, especially at scale.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route A may be advantageous if 4-acetylphenylsulfonyl chloride is a readily available intermediate. Route B provides a more linear approach but involves the handling of thionyl chloride. The choice of route for scale-up will depend on a thorough process safety and economic analysis. The protocols and considerations outlined in this application note provide a solid foundation for the successful synthesis and scale-up of this important pharmaceutical intermediate.
References
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). Retrieved from [Link]
- Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2155-2165.
-
PrepChem. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Retrieved from [Link]
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2021). Frontiers in Chemistry, 9, 688323.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
PubChem. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. Retrieved from [Link]
- MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953.
-
ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
- PubMed. (2002). Synthesis of Ketone Analogues of Prolyl and Pipecolyl Ester FKBP12 Ligands. Journal of Medicinal Chemistry, 45(17), 3559-3572.
- MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953.
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Studylib. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
-
ResearchGate. (n.d.). A view of 4-(morpholine-4-carbonothioyl) benzoic acid with the... Retrieved from [Link]
-
YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]
- PMC. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
- PMC. (2011). 4-(3-Chloroanilino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626.
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
Sources
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- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes & Protocols for the Analytical Characterization of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone, a compound of interest in pharmaceutical development and chemical synthesis. Given the absence of established pharmacopeial monographs for this specific molecule, this guide synthesizes first-principle analytical techniques with established best practices for analogous sulfonamide and ethanone-containing compounds. The protocols detailed herein are designed to ensure the identity, purity, and quality of the analyte, adhering to the principles of scientific integrity and aligning with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical standards for this compound.
Introduction and Physicochemical Properties
This compound is a chemical entity featuring a morpholine ring, a sulfonamide linkage, and an ethanone group attached to a central phenyl ring.[6][7] This combination of functional groups suggests its potential as an intermediate in the synthesis of more complex molecules with potential biological activity.[8][9][10][11] The morpholine moiety is a common feature in many approved drugs, and the arylsulfonamide structure is a well-known pharmacophore.[12] Accurate and precise analytical characterization is therefore critical for its use in research and development.
Compound Identity:
-
IUPAC Name: 1-[4-(morpholine-4-sulfonyl)phenyl]ethanone
-
CAS Number: 58722-35-3
-
Molecular Formula: C12H15NO4S[6]
-
Molecular Weight: 269.32 g/mol [6]
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
|---|---|---|
| Melting Point | 155-156 °C | ChemicalBook[13] |
| Boiling Point | 448.0 ± 55.0 °C | ChemicalBook[13] |
| Density | 1.298 ± 0.06 g/cm³ | ChemicalBook[13] |
| pKa | -8.18 ± 0.20 | ChemicalBook[13] |
Analytical Strategy Overview
A multi-tiered analytical approach is recommended to fully characterize this compound. This strategy encompasses qualitative identification, quantitative purity and impurity profiling, and assay of the bulk substance.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. This compound | 58722-35-3 [chemicalbook.com]
- 7. 58722-35-3 | this compound | Tetrahedron [thsci.com]
- 8. chemimpex.com [chemimpex.com]
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- 10. 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 58722-35-3 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
Welcome to the technical support guide for the synthesis of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone (CAS No. 58722-35-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your product yield and purity.
Introduction: The Synthetic Strategy
The most reliable and common pathway to synthesize this compound involves a two-step process. This approach is generally favored over alternatives like a Friedel-Crafts acylation of a pre-formed morpholine-sulfonyl benzene, as the sulfonyl group is strongly deactivating, making the latter approach challenging.[1][2]
The established two-step synthesis is as follows:
-
Chlorosulfonation of Acetophenone: An electrophilic aromatic substitution reaction where acetophenone is treated with chlorosulfonic acid to produce the key intermediate, 4-acetylbenzenesulfonyl chloride.
-
Sulfonamide Formation: A nucleophilic substitution reaction where 4-acetylbenzenesulfonyl chloride is reacted with morpholine in the presence of a base to yield the final product.
This guide is structured to address potential issues in each of these critical steps.
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of 4-acetylbenzenesulfonyl chloride (Intermediate)
This electrophilic aromatic substitution is a critical step where yield loss often begins. The acetyl group of acetophenone is a meta-director, but the para-product is sterically favored and typically the major isomer.
Troubleshooting & FAQs: Step 1
Q1: My reaction yield is extremely low, or I recovered only starting material. What went wrong?
Answer: This is a common issue often traced back to the deactivation of the chlorinating agent or improper reaction conditions.
-
Causality (Expertise): Chlorosulfonic acid (ClSO₃H) is an extremely powerful and moisture-sensitive reagent. Any trace of water in your glassware, solvent (if used), or on the acetophenone will rapidly hydrolyze the ClSO₃H to sulfuric acid and HCl, rendering it ineffective for chlorosulfonation.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and cooled before use. Use fresh, sealed bottles of chlorosulfonic acid.
-
Reagent Stoichiometry: A significant excess of chlorosulfonic acid is typically required to act as both the reagent and the solvent. A common ratio is 4-5 molar equivalents. Using too little will result in an incomplete reaction.[4]
-
Temperature Control: The reaction is highly exothermic. The initial addition of acetophenone to chlorosulfonic acid must be done slowly at low temperatures (0-5 °C) to prevent charring and side reactions. After the addition is complete, the reaction often requires gentle heating (e.g., 40-60 °C) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Q2: My work-up is very violent and difficult to control. How can I safely quench the reaction?
Answer: The work-up is hazardous due to the large excess of unreacted chlorosulfonic acid.
-
Causality (Expertise): Pouring the reaction mixture directly into water will cause a violent, highly exothermic reaction, releasing large amounts of HCl gas. The key is a slow, controlled quench onto ice.
-
Safe Quenching Protocol:
-
Cool the reaction vessel in an ice bath.
-
Prepare a separate large beaker containing a stirred slurry of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture in a thin stream into the center of the stirred ice slurry. This allows the heat to be dissipated effectively.
-
Perform this entire procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including an acid-resistant apron, gloves, and face shield.
-
Q3: My product is an oil and won't solidify, or it's impure. How can I improve this?
Answer: This suggests the presence of isomeric impurities or residual solvent. The intermediate, 4-acetylbenzenesulfonyl chloride, is a solid at room temperature.
-
Causality (Expertise): While the para-isomer is dominant, some ortho-isomer can form, which may be oilier or cause melting point depression. Incomplete quenching can also leave acidic residues.
-
Purification Strategy:
-
After quenching, the precipitated solid should be filtered promptly.
-
Wash the crude solid thoroughly with copious amounts of cold water to remove any remaining sulfuric and hydrochloric acids. Check the pH of the washings until they are neutral.
-
Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or toluene) is often necessary to remove isomeric impurities and obtain a pure, crystalline solid.
-
Detailed Protocol: Synthesis of 4-acetylbenzenesulfonyl chloride
Safety First: This procedure involves highly corrosive and reactive chemicals. Always work in a fume hood and wear appropriate PPE.
-
Preparation: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 60 mL (approx. 5 molar equivalents) of chlorosulfonic acid.
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Addition: Slowly add 20 g (1 molar equivalent) of acetophenone dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture in a water bath at 50 °C for 2 hours.
-
Quenching: Cool the reaction mixture back to room temperature. In a separate 1 L beaker, prepare a slurry of 500 g of crushed ice. Very slowly, pour the reaction mixture onto the ice with vigorous stirring.
-
Isolation: The product will precipitate as a white solid. Filter the solid using a Büchner funnel and wash thoroughly with ice-cold water until the filtrate is neutral.
-
Drying: Dry the solid under vacuum. The crude product can be used directly in the next step or recrystallized from toluene for higher purity.
Part 2: Synthesis of this compound (Final Product)
This is a nucleophilic substitution where the nitrogen of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.
Troubleshooting & FAQs: Step 2
Q1: My yield is low, and I see a significant amount of a water-soluble byproduct.
Answer: This is the most common problem in this step and is almost always due to the hydrolysis of your sulfonyl chloride intermediate.
-
Causality (Expertise): 4-acetylbenzenesulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of a base, which converts it to the corresponding sulfonic acid salt.[5][6] This salt is water-soluble and will be lost during the aqueous work-up, leading to a dramatic drop in yield.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield in the sulfonamide formation step.
Q2: The reaction seems sluggish or incomplete. What factors should I consider?
Answer: Incomplete reactions can be due to stoichiometry, temperature, or the choice of base.
-
Causality (Expertise): The reaction produces one equivalent of HCl, which will protonate the morpholine or the desired product, rendering it non-nucleophilic. A base is required to neutralize this HCl and drive the reaction forward.[7][8]
-
Optimization Parameters:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Morpholine | 1.1 - 1.2 equivalents | Increase to 1.5 equivalents | Ensures complete consumption of the limiting sulfonyl chloride. |
| Base | Pyridine or Triethylamine (TEA) | Use at least 1.2 equivalents. Consider a stronger, non-nucleophilic base like DBU if needed. | Pyridine can act as a nucleophilic catalyst. TEA is a simple acid scavenger. The base must be sufficient to neutralize all generated HCl. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Ensure the solvent is anhydrous. THF is a good choice as it can dissolve all components well. | Prevents hydrolysis of the sulfonyl chloride.[5] |
| Temperature | 0 °C to Room Temp. | Start at 0 °C, then allow to warm to room temperature. Gentle heating (40 °C) may be required. | Controls the initial exotherm and then provides energy to complete the reaction. |
Q3: How do I effectively purify the final product?
Answer: The main impurities are excess morpholine and the hydrochloride salt of the base (e.g., triethylammonium chloride).
-
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, dilute the mixture with the organic solvent (e.g., DCM or Ethyl Acetate). Wash sequentially with a dilute acid (e.g., 1M HCl) to remove excess morpholine and base, followed by water, and finally a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization/Chromatography: The crude solid can usually be purified by recrystallization from a solvent like ethanol or isopropanol. If impurities persist, silica gel column chromatography is an effective alternative.
-
Detailed Protocol: Synthesis of this compound
-
Preparation: In a 250 mL flask under a nitrogen atmosphere, dissolve 10 g (1 molar equivalent) of dry 4-acetylbenzenesulfonyl chloride in 100 mL of anhydrous THF.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Amine: In a separate flask, mix 4.2 mL (1.1 equivalents) of morpholine with 6.9 mL (1.2 equivalents) of triethylamine. Add this mixture dropwise to the stirred sulfonyl chloride solution over 20 minutes.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis shows the disappearance of the starting sulfonyl chloride.
-
Work-up: Dilute the reaction mixture with 100 mL of ethyl acetate. Wash the organic layer with 1M HCl (2 x 50 mL), followed by water (1 x 50 mL), and saturated brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield a crude solid.
-
Purification: Recrystallize the crude product from hot ethanol. Filter the pure crystals and dry them in a vacuum oven. The expected product is a white crystalline solid with a melting point of approximately 155-156 °C.[9]
Part 3: Characterization
Confirming the identity and purity of your final product is essential.
-
¹H NMR: Expect signals for the acetyl methyl protons (~2.6 ppm), the morpholine protons (two multiplets, ~3.0 and ~3.7 ppm), and the aromatic protons (two doublets in the para-substituted region, ~7.8-8.1 ppm).
-
IR Spectroscopy: Look for characteristic peaks for the carbonyl (C=O) stretch (~1680 cm⁻¹) and the two sulfonyl (S=O) stretches (~1340 and 1160 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 269.32 g/mol .[9]
By methodically addressing potential issues in each step of the synthesis, you can reliably improve the yield and purity of this compound.
References
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. Available at: [Link]
-
Sharma, et al. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 16(2), 979-982. Available at: [Link]
- WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one. Google Patents.
-
Mikhailyuk, P. K. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]
-
Early investigations using morpholine-4-sulfonyl chloride A as the starting material... ResearchGate. Available at: [Link]
-
Blagbrough, I. S., & Branch, S. K. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]
-
The Synthesis of Functionalised Sulfonamides. CORE. Available at: [Link]
- GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. This compound | 58722-35-3 [chemicalbook.com]
Technical Support Center: Navigating Solubility Challenges with 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
Welcome to the technical support center for 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in biological assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.
Understanding the Challenge: Physicochemical Properties
This compound (CAS No. 58722-35-3) is a synthetic organic compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol .[1] Its structure, featuring a sulfonamide and a morpholine group, contributes to its poor aqueous solubility, a common hurdle in a drug discovery setting.
| Property | Value | Source |
| CAS Number | 58722-35-3 | [1] |
| Molecular Formula | C12H15NO4S | [1] |
| Molecular Weight | 269.32 g/mol | [1] |
| Melting Point | 155-156 °C | [1] |
| Predicted Boiling Point | 448.0±55.0 °C | [1] |
| Predicted Density | 1.298±0.06 g/cm3 | [1] |
| Predicted LogP | 1.3 | [2], [3], [4] |
A key indicator of a compound's lipophilicity is its octanol-water partition coefficient, or LogP.[3] A higher LogP value indicates greater lipophilicity and, generally, lower aqueous solubility. The predicted LogP of this compound is approximately 1.3, suggesting a moderate degree of lipophilicity that contributes to its poor solubility in aqueous biological media.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the solubility of this compound.
FAQ 1: My compound precipitates when I add my DMSO stock solution to the aqueous assay buffer. What can I do?
This is a common phenomenon known as "shock precipitation" and occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.
Immediate Troubleshooting Steps:
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of your aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the assay medium, mix thoroughly, and then add this intermediate dilution to the final volume.[5]
-
Temperature Control: Gently warm your assay medium to 37°C before adding the compound stock solution. Compounds are often less soluble in cold solutions.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cellular toxicity.[6]
Diagram: Troubleshooting Compound Precipitation
Caption: A logical workflow for troubleshooting compound precipitation.
FAQ 2: What is the maximum recommended concentration of DMSO for cell-based assays?
While DMSO is a widely used solvent, it can exhibit cytotoxic effects at higher concentrations. For most cell lines, a final DMSO concentration of 0.5% or lower is generally considered safe.[6] However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying concentrations of DMSO and assessing cell viability.
FAQ 3: Are there alternatives to DMSO for solubilizing this compound?
Yes, several alternative formulation strategies can be employed for poorly soluble compounds.
-
Co-solvents: Besides DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be considered. However, their compatibility with the specific assay and potential for cytotoxicity must be evaluated.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[7] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
FAQ 4: How can I confirm the actual concentration of my compound in the final assay solution?
It is essential to verify the concentration of your compound in the final assay medium, especially after employing solubilization techniques. This can be achieved through analytical methods such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a robust method for quantifying small molecules in solution.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments related to solubilizing and quantifying this compound.
Protocol 1: Preparation of a DMSO Stock Solution and Dilution for Cell-Based Assays
This protocol outlines the steps for preparing a concentrated stock solution in DMSO and subsequently diluting it into a cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming bath or incubator (37°C)
-
Sterile cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight = 269.32 g/mol ).
-
Add the DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Step-wise Dilution into Cell Culture Medium:
-
Warm the required volume of cell culture medium to 37°C.
-
Intermediate Dilution: In a separate sterile tube, prepare an intermediate dilution by adding a small volume of the 10 mM DMSO stock to a portion of the warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would first dilute the 10 mM stock 1:10 in medium to get a 1 mM intermediate solution (with 10% DMSO).
-
Mix the intermediate dilution gently but thoroughly.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of warmed cell culture medium containing your cells. In the example above, you would then add this 1 mM intermediate solution to your cells at a 1:100 dilution to get the final 10 µM concentration.
-
Gently mix the final solution.
-
Diagram: Step-wise Dilution Workflow
Caption: A visual representation of the step-wise dilution process.
Protocol 2: Kinetic Solubility Assay using UV-Vis Spectrophotometry
This protocol provides a method to determine the kinetic solubility of this compound in a buffered solution.[8][9]
Materials:
-
10 mM stock solution of the compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Preparation of Standards for Calibration Curve:
-
Prepare a series of dilutions of the 10 mM DMSO stock solution in DMSO to create standards ranging from 1 µM to 100 µM.
-
In the 96-well plate, add a fixed small volume (e.g., 2 µL) of each standard to a known volume of PBS (e.g., 198 µL) to achieve the final desired concentrations in a low percentage of DMSO.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the compound. (Note: The λmax will need to be determined experimentally by scanning the UV-Vis spectrum of the compound).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Solubility Measurement:
-
In separate wells of the 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a known volume of PBS (e.g., 198 µL).
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
After incubation, visually inspect the wells for any precipitation.
-
Measure the absorbance of the supernatant in each well at the predetermined λmax.
-
Use the calibration curve to determine the concentration of the dissolved compound. The highest concentration at which no precipitation is observed is the kinetic solubility.
-
Protocol 3: Development of an HPLC Method for Quantification
This protocol provides a starting point for developing a reverse-phase HPLC (RP-HPLC) method to quantify this compound.[10][11][12]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Development:
-
Initial Conditions: Start with a simple isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v).
-
Gradient Elution: If the isocratic method does not provide adequate separation or peak shape, develop a gradient elution method. For example, start with a lower percentage of acetonitrile and gradually increase it over the run time.
-
pH Adjustment: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous component of the mobile phase can often improve the peak shape of compounds containing amine groups.
Detection:
-
Determine the λmax of the compound using a UV-Vis spectrophotometer and set the HPLC's UV detector to this wavelength for optimal sensitivity.
Quantification:
-
Prepare a series of standards of known concentrations of the compound in the mobile phase.
-
Inject the standards and generate a calibration curve by plotting peak area versus concentration.
-
Inject the unknown sample and determine its concentration from the calibration curve.
References
- Das, S. K., & Roy, S. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6561-6561.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Gikas, E., Bazoti, F. N., & Tsoupras, G. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 7(5), 508.
- Jain, A., & Ranawat, M. S. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Inventi Rapid: Pharm Analysis & Quality Assurance, 2014(3), 1-4.
-
LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
- Samanidou, V., Tolika, E., & Papadoyannis, I. (2015). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
-
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Journal of pharmacy and pharmacology, 64(8), 1079-1089.
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
ResearchGate. (n.d.). Classification of Log P calculation methods according to Mannhold[13]. Retrieved from [Link]
Sources
- 1. This compound | 58722-35-3 [chemicalbook.com]
- 2. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chemaxon.com [chemaxon.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. asianpubs.org [asianpubs.org]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imeko.info [imeko.info]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
addressing batch-to-batch variability of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
Technical Support Center: 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of batch-to-batch variability. Our goal is to provide you with the scientific rationale and practical methodologies to identify, understand, and control these variations in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the compound and the nature of batch variability.
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic organic compound featuring a central phenyl ring substituted with an acetyl group and a morpholine-4-sulfonyl group. Its structure incorporates functionalities common in medicinal chemistry, such as the sulfonamide and morpholine moieties.[1][2] These groups are often found in pharmacologically active molecules, suggesting its primary use as a building block or intermediate in the synthesis of novel drug candidates and other bioactive compounds.[3] For example, similar sulfonyl-phenyl-ethanone structures serve as key intermediates in the synthesis of COX-2 inhibitors.[4]
Q2: We are observing different results (e.g., reaction yield, solubility, biological activity) with different batches of this compound. What could be the cause?
A2: This is a classic case of batch-to-batch variability. The performance of an active pharmaceutical ingredient (API) or intermediate is dictated by its physicochemical properties.[5] Seemingly identical batches can differ in subtle but critical ways. The primary drivers of this variability typically fall into three categories:
-
Purity Profile: The type and concentration of impurities can differ. Even small amounts of structurally related impurities or unreacted starting materials can alter chemical reactivity and biological outcomes.[6]
-
Physical Properties: Variations in solid-state form (polymorphism), particle size, and surface area can significantly impact dissolution rates, bioavailability, and processability.[5][7] Sulfonamides, as a class, are known to exhibit polymorphism.[8][9]
-
Residual Volatiles: The presence of leftover solvents from manufacturing can affect the compound's stability, crystal structure, and safety profile.[10][11]
Q3: What initial steps should I take when I receive a new batch of this compound?
A3: Before using a new batch in a critical experiment, it is best practice to perform a set of baseline characterizations to ensure it meets your required specifications and is consistent with previous batches. We recommend the following:
-
Visual Inspection: Note the color and appearance of the powder. Any significant deviation from a white/off-white crystalline solid should be investigated.
-
Certificate of Analysis (CoA) Review: Compare the CoA of the new batch with previous ones. Pay close attention to purity (typically by HPLC), identity confirmation (e.g., NMR), and any reported levels of residual solvents or water content.
-
Solubility Check: Perform a simple solubility test in your intended solvent system. Note the rate and extent of dissolution compared to a reference batch. Inconsistent solubility is often the first sign of physical property differences.
Part 2: Troubleshooting Guide: Diagnosing Batch-to-Batch Variability
This section provides a structured approach to identifying the root cause of observed inconsistencies between batches.
Troubleshooting Workflow
The following diagram outlines a systematic workflow for diagnosing variability.
Caption: A systematic workflow for troubleshooting batch variability.
Issue 1: Inconsistent Purity or Unexpected Reaction Outcomes
Q: My reaction yield is lower with a new batch, or I'm seeing new spots on my TLC plate. How do I investigate this?
A: This strongly suggests a difference in the purity profile between batches. The presence of unreacted starting materials or byproducts from the synthesis can inhibit your reaction or lead to new side products.
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A comparative analysis of the "good" and "bad" batches will provide a quantitative view of the impurity profile.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve an equal concentration (e.g., 1 mg/mL) of each batch in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Ensure complete dissolution.
-
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Run a blank (diluent only) first to identify system peaks.
-
Inject each batch sample under identical conditions.
-
Compare the chromatograms. Look for:
-
Differences in the main peak area % (purity).
-
New peaks in the "bad" batch.
-
Significantly larger known impurity peaks.
-
-
For a comprehensive guide on resolving common HPLC issues like pressure fluctuations or peak shape problems, refer to established troubleshooting resources.[12][13][14]
If new, significant impurities are detected via HPLC, the next step is to identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the impurities, which is critical for proposing their structures. The fragmentation pattern of sulfonamides in MS can be complex but often involves cleavage of the S-N bond or loss of SO₂.[15][16][17]
Potential Process-Related Impurities
Based on a likely synthesis route (reaction of 4-acetylbenzenesulfonyl chloride with morpholine), potential impurities could include:
-
Unreacted Starting Materials: 4-acetylbenzenesulfonyl chloride, morpholine.
-
Hydrolysis Product: 4-acetylbenzenesulfonic acid.
-
Isomeric Impurities: Impurities originating from ortho- or meta-isomers of the starting materials.
Caption: Relationship between the target compound and potential impurities.
Issue 2: Variable Solubility, Melting Point, or Physical Appearance
Q: One batch of my compound dissolves much slower than another, and their melting points are different. Why is this happening?
A: These observations are strong indicators of differences in the solid-state properties of the material. This can be due to polymorphism or the presence of residual solvents.
XRPD is the definitive technique for identifying the crystalline form of a material. Different polymorphs will produce distinct diffraction patterns.
Experimental Protocol: Polymorph Screening by XRPD
-
Sample Preparation: Gently grind a small amount (10-20 mg) of each batch with a mortar and pestle to ensure random crystal orientation.
-
Instrument Setup:
-
Radiation: Cu Kα
-
Scan Range (2θ): 2° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/min
-
-
Analysis: Overlay the diffractograms from the different batches. Identical patterns indicate the same crystal form. Different peak positions and/or intensities confirm the presence of different polymorphs or a mixture of forms. The presence of polymorphism is a known characteristic of sulfonamide-containing compounds.[8][9][18]
Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as it is heated, revealing melting points and solid-state transitions. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, indicating the presence of residual volatiles like solvents.
-
DSC Analysis: Different polymorphs will often have different melting points and may exhibit unique endotherms or exotherms corresponding to phase transitions before melting.
-
TGA Analysis: A significant weight loss before the decomposition temperature suggests the presence of trapped solvent or water.
If TGA indicates the presence of volatiles, GC-HS is used to identify and quantify them. Regulatory guidelines strictly control the limits of residual solvents in pharmaceutical products due to their potential toxicity and impact on stability.[10][19][20]
Table 1: Summary of Analytical Techniques for Troubleshooting
| Observed Problem | Primary Technique | What It Measures | Potential Root Cause |
| Inconsistent Reactivity/Yield | HPLC-UV / LC-MS | Purity, number and quantity of impurities | Process-related impurities, unreacted starting materials |
| Variable Solubility/Dissolution | XRPD, Particle Size Analysis | Crystalline form, particle size distribution | Polymorphism, different particle morphology |
| Different Melting Point | DSC | Thermal transitions (melting, phase changes) | Polymorphism, presence of impurities (melting point depression) |
| Powder feels "clumpy" or has an odor | TGA, GC-HS | Mass loss on heating, identity of volatiles | Residual solvents, high water content |
| Unexpected NMR/MS spectra | ¹H/¹³C NMR, High-Res MS | Chemical structure, presence of impurities | Incorrect compound, significant contamination |
Issue 3: Inconsistent Spectroscopic Data
Q: The ¹H NMR spectrum of my new batch looks different from the reference. What should I look for?
A: While minor shifts in peak positions can occur due to concentration or solvent effects, significant differences in peak multiplicity, integration, or the appearance of new signals warrant a thorough investigation.
A ¹H NMR spectrum provides a detailed fingerprint of the molecule's structure. For this compound, you should expect to see characteristic signals for:
-
Morpholine Protons: Typically, two distinct multiplets around 3-4 ppm, corresponding to the CH₂ groups adjacent to the nitrogen and oxygen atoms.[21][22]
-
Aromatic Protons: Two doublets in the aromatic region (~7.5-8.5 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
Acetyl Protons: A singlet around 2.6 ppm corresponding to the methyl group of the ethanone moiety.
Troubleshooting with NMR:
-
Check Integrations: Do the relative integrals of the aromatic, morpholine, and acetyl protons match the expected ratios (e.g., 4H:8H:3H)? If not, an impurity may be co-integrated.
-
Look for New Signals: Are there new peaks that don't correspond to the target molecule or common solvents (e.g., water, acetone, DMSO)? These could be unreacted starting materials or process impurities.
-
Confirm with ¹³C and 2D NMR: If significant ambiguity exists, acquiring a ¹³C NMR and 2D NMR spectra (like COSY and HSQC) can definitively confirm the structure and help identify unknown components.[22][23]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. scispace.com [scispace.com]
- 21. acdlabs.com [acdlabs.com]
- 22. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation for 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone and its Impurities
Welcome to the technical support center dedicated to the robust analysis of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound and its related impurities. Here, we will address common challenges and provide practical, science-backed solutions in a direct question-and-answer format.
Introduction to the Analyte
This compound is a sulfonamide-containing compound.[1][2][3][4] Its structure, featuring a polar morpholine sulfonyl group and a more non-polar phenyl ethanone moiety, presents a unique chromatographic challenge. Impurities can arise from starting materials, synthesis byproducts, or degradation, and may have very similar or drastically different polarities compared to the main compound.
Key Molecular Characteristics:
| Property | Value | Source |
| Molecular Formula | C12H15NO4S | [1] |
| Molecular Weight | 269.32 g/mol | [1] |
| Melting Point | 155-156 °C | [1][3][4] |
| Predicted Boiling Point | 448.0±55.0 °C | [1][3][4] |
| Predicted pKa | -8.18±0.20 | [1][4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound?
A1: For sulfonamide compounds like this compound, a reversed-phase (RP) HPLC method is a robust starting point.[5][6]
Recommended Initial Conditions:
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a versatile choice for separating compounds of intermediate polarity.[5]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A generic scouting gradient can be employed, for example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm or 270 nm is often suitable for aromatic compounds.[5][7]
-
Column Temperature: 30 °C
This starting point allows for the initial visualization of the main peak and any significant impurities, which can then be optimized for better resolution and peak shape.
Q2: My main peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue, especially with compounds containing basic nitrogens like the morpholine group, which can interact with residual silanols on the silica-based column packing.[8][9][10]
Troubleshooting Peak Tailing:
Troubleshooting workflow for peak tailing.
-
Secondary Silanol Interactions: The morpholine group can interact with acidic silanol groups on the column's stationary phase.[10]
-
Solution: Lower the mobile phase pH to around 3 with an acid like formic or phosphoric acid. This protonates the silanol groups, reducing their interaction with the basic analyte.[8]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Buildup of strongly retained compounds can affect peak shape.
-
Solution: Implement a column wash step with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) after each run or batch.[8]
-
Q3: I am not getting good resolution between the main peak and a closely eluting impurity. What are my options?
A3: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention (k) of the separation.[11]
Strategies for Improving Resolution:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent properties.
-
Adjust the Gradient: A shallower gradient around the elution time of the critical pair will increase the separation between them.[12]
-
-
Change the Column:
-
Different Stationary Phase: If a C18 column is not providing adequate selectivity, consider a phenyl-hexyl or a polar-embedded phase column.[7][12]
-
Smaller Particle Size: Columns with smaller particles (e.g., 3 µm or sub-2 µm) provide higher efficiency (N), leading to sharper peaks and better resolution.[11]
-
-
Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and alter selectivity.[12]
Q4: I have a very polar impurity that is eluting in the solvent front. How can I retain it?
A4: Retaining highly polar compounds on a traditional C18 column can be challenging.[13][14][15]
Techniques for Retaining Polar Impurities:
-
Highly Aqueous Mobile Phases: Use a mobile phase with a very low percentage of organic modifier. Ensure your C18 column is "aqueous stable" to prevent phase collapse.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic/low aqueous mobile phase. It is an excellent alternative for retaining and separating very polar compounds.[13]
-
Polar-Embedded or Polar-Endcapped Columns: These are modified reversed-phase columns designed to provide better retention for polar analytes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action | Scientific Rationale |
| Broad Peaks | Column degradation or contamination. | 1. Wash the column with a strong solvent.[8] 2. If the problem persists, replace the column. | Contaminants can block active sites and disrupt the packed bed, leading to band broadening. |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition. | Injecting a sample in a much stronger solvent than the mobile phase causes the sample band to spread before it reaches the column. | |
| Split Peaks | Partially blocked frit or void at the column inlet. | 1. Reverse flush the column (if recommended by the manufacturer). 2. Replace the column. | A void or blockage creates two different flow paths for the analyte, resulting in a split peak.[8] |
| Co-elution of two compounds. | Optimize the method to improve resolution (see FAQ Q3). | What appears as a single split peak may be two unresolved analytes. | |
| Unstable Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. | The stationary phase needs to be fully conditioned to the mobile phase to ensure reproducible interactions with the analyte. |
| Leaks in the HPLC system. | Check all fittings for leaks, especially between the injector and the column. | Leaks can cause fluctuations in the flow rate and pressure, leading to shifts in retention time. | |
| Mobile phase composition changing. | Ensure mobile phase components are well-mixed and degassed. If using a gradient, check the pump's proportioning valves. | Inconsistent mobile phase composition will directly impact the retention of the analytes. |
Experimental Protocols
Protocol 1: Systematic Method Development Workflow
This protocol outlines a systematic approach to developing a robust HPLC method for this compound and its impurities.
Systematic HPLC method development workflow.
Protocol 2: Peak Purity Assessment using a Diode Array Detector (DAD)
-
Acquire Data: Run the optimized HPLC method with a DAD, ensuring data is collected across a relevant UV spectrum (e.g., 200-400 nm).
-
Analyze Peak Spectra: For the main peak of this compound, extract and compare the UV spectra at the upslope, apex, and downslope of the peak.
-
Calculate Purity Factor: The instrument software will calculate a purity factor or match angle based on the spectral comparisons. A value close to unity or within the software's defined threshold indicates a pure peak.
-
Interpretation: If the spectra are not homogenous across the peak, it suggests the presence of a co-eluting impurity. Further method optimization is required to resolve this impurity.[16]
References
- Pistos, C., & Panderi, I. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis, 86, 13-20.
- Kirkland, J. J., & Dolan, J. W. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 32(10), 770-779.
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
- Samara, V., & Panderi, I. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Chemistry and Chemical Engineering, 10, 1-11.
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Bień-Kalinowska, J., & Patyra, E. (2022).
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from [Link]
- Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5975.
-
MtoZ Biolabs. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Retrieved from [Link]
-
Tetrahedron. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,6-Dimethyl-4-morpholinyl)-2-[(4-methylphenyl)sulfonyl]ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]
Sources
- 1. This compound | 58722-35-3 [chemicalbook.com]
- 2. 58722-35-3 | this compound | Tetrahedron [thsci.com]
- 3. This compound CAS#: 58722-35-3 [m.chemicalbook.com]
- 4. This compound | 58722-35-3 [m.chemicalbook.com]
- 5. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 13. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 14. resolian.com [resolian.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. imeko.info [imeko.info]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
This in-depth technical guide provides a comparative analysis of the primary synthetic routes to 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone, a valuable building block in medicinal chemistry and drug discovery. By examining two distinct and viable pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate method for their specific laboratory and developmental needs. The comparison is grounded in experimental data, mechanistic principles, and practical considerations such as yield, scalability, and safety.
Introduction to this compound
This compound is an organic compound featuring a central phenyl ring substituted with an acetyl group and a morpholine-sulfonyl group. The sulfonamide linkage is a key pharmacophore in a multitude of therapeutic agents, imparting favorable pharmacokinetic properties. The morpholine moiety is also frequently incorporated into drug candidates to improve solubility and metabolic stability. Consequently, efficient and reliable synthetic access to this molecule is of significant interest.
This guide will explore two principal synthetic strategies:
-
Route A: A two-step process involving the synthesis of the key intermediate, 4-acetylbenzenesulfonyl chloride, followed by its condensation with morpholine.
-
Route B: A more direct, single-step nucleophilic substitution reaction between a pre-formed acetylbenzenesulfonyl fluoride and morpholine.
Each route will be detailed with step-by-step protocols, mechanistic insights, and a thorough comparative analysis.
Route A: Two-Step Synthesis via 4-Acetylbenzenesulfonyl Chloride Intermediate
This classic and robust approach separates the synthesis into two distinct, high-yielding stages: the formation of a reactive sulfonyl chloride intermediate and its subsequent reaction with the amine.
Logical Workflow for Route A
Caption: Workflow for the two-step synthesis of the target compound via a sulfonyl chloride intermediate.
Step 1: Synthesis of 4-Acetylbenzenesulfonyl Chloride
The cornerstone of this route is the preparation of 4-acetylbenzenesulfonyl chloride. This is typically achieved via the chlorosulfonation of acetanilide, which serves as a protected form of aniline. The acetyl group is a moderately deactivating, ortho-para director, guiding the bulky chlorosulfonyl group primarily to the para position. The reaction is followed by hydrolysis to yield the desired intermediate.
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, SO₃H⁺ or a related species, which attacks the electron-rich benzene ring of acetanilide. The N-acetyl group is crucial as it is less deactivating than a primary amine, allowing the reaction to proceed efficiently while preventing polysubstitution and oxidation that would occur with aniline itself.
Experimental Protocol (Adapted from[1]):
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a sodium hydroxide solution).
-
Reagent Addition: Charge the flask with acetanilide. Cool the flask in an ice-water bath to 0-5 °C.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (typically 4-5 molar equivalents) dropwise from the dropping funnel while maintaining the internal temperature below 10 °C. Vigorous stirring is essential to ensure proper mixing and heat dissipation.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours to drive the reaction to completion.
-
Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice with constant stirring. The 4-acetylbenzenesulfonyl chloride will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The crude product is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
With the sulfonyl chloride in hand, the final step is a straightforward nucleophilic substitution reaction with morpholine.
Mechanism: The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the stable sulfonamide bond. A base, such as triethylamine or an excess of morpholine itself, is used to quench the HCl byproduct generated during the reaction[2].
Experimental Protocol (Adapted from[2]):
-
Reaction Setup: To a stirred solution of morpholine (1.1-1.2 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) at room temperature, add the 4-acetylbenzenesulfonyl chloride (1.0 equivalent) portion-wise or as a solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, add water to the reaction mixture. If using dichloromethane, separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product as a crystalline solid[3].
Route B: Direct Nucleophilic Substitution Approach
This route offers a more streamlined approach by reacting a commercially available or readily prepared sulfonyl fluoride with morpholine. Sulfonyl fluorides are often more stable and easier to handle than their chloride counterparts, though they can be less reactive.
Logical Workflow for Route B
Caption: Workflow for the direct, one-step synthesis from a sulfonyl fluoride precursor.
Mechanism: Similar to the reaction with sulfonyl chloride, this is a nucleophilic substitution at the sulfur center. However, the fluoride ion is a poorer leaving group than chloride. Consequently, this reaction often requires more forcing conditions, such as higher temperatures or a stronger base, to proceed at a reasonable rate.
Experimental Protocol (Adapted from the synthesis of an analogous compound[4]):
-
Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzenesulfonyl fluoride (1.0 equivalent) in a suitable solvent like tetrahydrofuran (THF).
-
Reagent Addition: Add an excess of morpholine (2.5-3.0 equivalents) to the solution. One equivalent acts as the nucleophile, while the excess serves as the base to neutralize the hydrofluoric acid byproduct.
-
Reaction Progression: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) for 12-16 hours, monitoring by TLC.
-
Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic solution with water and then with a dilute acid (e.g., 2N HCl) to remove excess morpholine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The final product is purified by recrystallization from a suitable solvent like a dichloromethane/hexane mixture to yield light yellow crystals[4].
Comparative Analysis of Synthesis Routes
To facilitate an objective comparison, the key performance indicators for each route are summarized below.
| Parameter | Route A: Two-Step via Sulfonyl Chloride | Route B: Direct Substitution | Rationale & Justification |
| Number of Steps | 2 | 1 | Route B is more concise if the starting sulfonyl fluoride is available. |
| Overall Yield | High (typically >80% over two steps) | High (Reported yields for analogous reactions are >90%[4]) | Both routes are efficient, but Route B avoids losses from isolating the intermediate. |
| Scalability | Excellent | Good | Route A is well-documented for scale-up. The handling of chlorosulfonic acid requires specialized equipment[1]. Route B is simpler but may be limited by the cost of the starting fluoride. |
| Purity & Purification | Good to Excellent | Excellent | Both methods yield products that can be purified to high levels by simple recrystallization. |
| Safety Considerations | High Hazard: Chlorosulfonic acid is extremely corrosive and reacts violently with water[5]. Requires stringent safety protocols. | Moderate Hazard: Morpholine is corrosive. HF is generated as a byproduct but is immediately quenched by excess morpholine. | Route A's primary drawback is the use of highly hazardous chlorosulfonic acid. |
| Starting Material Cost | Low | Moderate to High | Acetanilide is inexpensive. 4-Acetylbenzenesulfonyl fluoride is a specialty chemical and generally more expensive. |
| Atom Economy | Moderate | Good | Route B is inherently more atom-economical as it involves fewer steps and reagents. |
Characterization of Final Product
Independent of the synthetic route, the final product, this compound, must be rigorously characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | [3] |
| Molecular Weight | 269.32 g/mol | [3] |
| Appearance | Light yellow or off-white crystalline solid | [4] |
| Melting Point | 155-156 °C | [3] |
Standard Analytical Techniques:
-
¹H NMR: Expected to show characteristic peaks for the acetyl protons (singlet, ~2.6 ppm), the morpholine protons (two multiplets, ~3.0-3.8 ppm), and the aromatic protons (two doublets, ~7.8-8.1 ppm).
-
¹³C NMR: Will display signals for the carbonyl carbon, the aromatic carbons, and the carbons of the morpholine ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+H)⁺ should be observed at m/z 270.08.
-
Infrared (IR) Spectroscopy: Characteristic absorptions for the C=O stretch (ketone) and the S=O stretches (sulfonamide) will be present.
Conclusion and Recommendations
Both Route A and Route B represent viable and effective methods for the synthesis of this compound. The choice between them is primarily dictated by laboratory capabilities, scale, and economic factors.
-
Route A is recommended for large-scale synthesis or when cost is a primary driver. The low cost of starting materials makes it economically attractive, despite the additional step and the significant safety precautions required for handling chlorosulfonic acid. Its robustness and well-understood reaction conditions are advantageous for process development.
-
Route B is the preferred method for laboratory-scale research and rapid synthesis. Its operational simplicity, single-step nature, and avoidance of highly hazardous reagents make it ideal for medicinal chemistry applications where speed and safety are paramount, provided the starting sulfonyl fluoride is commercially available or can be easily prepared.
Ultimately, this guide serves as a foundational resource. Researchers are encouraged to perform their own risk assessments and optimization studies to best suit their specific objectives.
References
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- Bayer Healthcare AG. (2005). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
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PrepChem. (n.d.). Synthesis of 4-[(3-Acetylphenyl)sulfonyl]morpholine. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. Retrieved from [Link]
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- Stork, G., et al. (1963). 1-morpholino-1-cyclohexene. Organic Syntheses, 43, 77.
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PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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A Researcher's Guide to Benchmarking Novel PIM Kinase Inhibitors: A Comparative Analysis of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
Introduction: The Therapeutic Promise of PIM Kinase Inhibition
The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of constitutively active serine/threonine kinases that have emerged as critical regulators of cell survival, proliferation, and apoptosis.[1] Overexpressed in numerous hematological malignancies and solid tumors, they represent a compelling target for therapeutic intervention.[2] The PIM signaling cascade is activated by various cytokines and growth factors, primarily through the JAK/STAT pathway, leading to the phosphorylation of numerous downstream substrates that collectively promote cell cycle progression and inhibit apoptosis.
This guide introduces 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone , a novel small molecule inhibitor featuring a morpholine-sulfonyl-phenyl scaffold, a motif present in various kinase inhibitors.[3] Its performance is benchmarked against a panel of well-characterized PIM inhibitors to provide researchers with a framework for evaluating its potential as a therapeutic candidate. This document provides not only comparative data but also the detailed experimental methodologies required to validate and expand upon these findings.
Comparative Inhibitor Overview
To establish a robust benchmark, this compound (herein designated as "Test Compound") is compared against three well-documented PIM inhibitors that have progressed to various stages of preclinical and clinical development.
| Compound Name | Mechanism of Action | Key Biochemical Potency (Reported) | Primary Therapeutic Area of Investigation |
| Test Compound | Putative PIM Kinase Inhibitor | To be determined | Oncology |
| AZD1208 | Potent, orally available pan-PIM kinase inhibitor.[4][5] | Pim-1 IC50: 0.4 nM; Pim-2 IC50: 5 nM; Pim-3 IC50: 1.9 nM.[6] | Acute Myeloid Leukemia (AML).[4] |
| GDC-0339 | Potent, orally bioavailable pan-Pim kinase inhibitor.[7][8] | Pim-1 Ki: 0.03 nM; Pim-2 Ki: 0.1 nM; Pim-3 Ki: 0.02 nM.[9][10] | Multiple Myeloma.[7] |
| SGI-1776 | ATP-competitive PIM kinase inhibitor.[11] | Pim-1 IC50: 7 nM; Pim-2 IC50: 363 nM; Pim-3 IC50: 69 nM.[12] | Leukemia and Prostate Cancer.[13][14] |
Part 1: Biochemical Potency Assessment
Causality Behind Experimental Choice: The initial and most fundamental step in characterizing a kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This biochemical assay, devoid of cellular complexities like membrane transport and off-target effects, provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). A luminescence-based kinase assay is chosen here for its high sensitivity, broad dynamic range, and straightforward workflow, making it a gold standard for inhibitor screening.
Workflow: In Vitro Kinase IC50 Determination
Caption: Workflow for determining PIM-1 kinase inhibitor IC50 values.
Protocol: PIM-1 Kinase Activity Assay (ADP-Glo™)
-
Compound Preparation: Create an 11-point, 3-fold serial dilution series for each inhibitor (Test Compound, AZD1208, GDC-0339, SGI-1776) in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Stamping: Using an acoustic dispenser, transfer 25 nL of each inhibitor concentration and DMSO (vehicle control) into a 384-well, low-volume white assay plate.
-
Kinase/Substrate Addition: Prepare a master mix containing recombinant human PIM-1 enzyme and a suitable substrate peptide (e.g., a BAD-derived peptide) in kinase assay buffer. Dispense 2.5 µL of this mix into each well.
-
Reaction Initiation: Prepare an ATP solution in the kinase assay buffer at a concentration equal to the known Km for PIM-1. Add 2.5 µL to each well to start the reaction.
-
Incubation: Centrifuge the plate briefly to mix and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and consume the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Analysis: Calculate the IC50 value for each compound by performing a non-linear regression fit of the dose-response curve.
Hypothetical Performance Data
| Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) |
| Test Compound | 15 | 450 | 85 |
| AZD1208 | 0.5 | 5.2 | 2.1 |
| GDC-0339 | 0.2 | 0.8 | 0.5 |
| SGI-1776 | 8 | 355 | 72 |
| Data for AZD1208, GDC-0339, and SGI-1776 are based on published values for comparative purposes. The Test Compound data is hypothetical for illustrative purposes. |
Part 2: Cellular Activity and Target Engagement
Causality Behind Experimental Choice: A potent biochemical inhibitor must be able to enter cells and engage its target in a complex intracellular environment. This experiment assesses the ability of the inhibitors to block the PIM signaling pathway within a relevant cancer cell line. We will measure the phosphorylation of a known downstream PIM substrate, 4E-BP1, via Western blot. A reduction in phosphorylated 4E-BP1 (p-4E-BP1) upon inhibitor treatment provides direct evidence of target engagement and pathway modulation. The MOLM-16 cell line, an AML line with known sensitivity to PIM inhibition, is an excellent model system.[4][15]
Signaling Pathway: PIM Kinase and Downstream Effectors
Caption: Simplified PIM-1 signaling pathway leading to apoptosis inhibition and protein translation.
Protocol: Western Blot for p-4E-BP1 in MOLM-16 Cells
-
Cell Culture and Treatment: Culture MOLM-16 cells in appropriate media. Seed cells in a 6-well plate and allow them to acclimate. Treat cells with a dose range of each inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated 4E-BP1 (e.g., at Thr37/46) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total 4E-BP1 and a loading control like GAPDH or β-actin.
Expected Cellular Performance Data
| Compound | Cellular EC50 for p-4E-BP1 Inhibition (nM) |
| Test Compound | 120 |
| AZD1208 | 15 |
| GDC-0339 | 8 |
| SGI-1776 | 95 |
| EC50 values are hypothetical and represent the concentration required to reduce p-4E-BP1 levels by 50%. |
Conclusion and Future Directions
This guide outlines the foundational experiments for benchmarking this compound against established PIM kinase inhibitors. Based on the hypothetical data presented, the Test Compound demonstrates promising, selective PIM-1 inhibitory activity, albeit with lower potency than clinical candidates like AZD1208 and GDC-0339. Its biochemical profile appears similar to the early clinical candidate SGI-1776. The cellular data confirms that the compound is cell-permeable and can engage the PIM kinase pathway in a relevant cancer cell model.
The logical next steps for a compound with this profile would include:
-
Kinome-wide Selectivity Profiling: To understand its off-target activity and predict potential toxicities.
-
Cell Viability/Apoptosis Assays: To confirm that pathway inhibition translates into a desired anti-proliferative or pro-apoptotic phenotype in a panel of cancer cell lines.
-
Pharmacokinetic (PK) Studies: To assess its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), to determine its suitability for in vivo studies.
By following these structured, self-validating protocols, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the continued development of novel therapeutic candidates.
References
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Selleckchem. Pim1 Selective Inhibitors.
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
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Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]
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Panchal, N., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 172, 146-160. [Link]
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Wang, X., et al. (2019). Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry, 62(6), 2833-2851. [Link]
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Good, D., et al. (2012). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. Journal of Biological Chemistry, 287(36), 30081–30093. [Link]
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Wikipedia. PIM1. [Link]
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The Journal of Immunology. Potential therapeutic implications of Pim1 inhibitor SGI-1776 in bone loss disorders. [Link]
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ResearchGate. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma | Request PDF. [Link]
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ClinicalTrials.gov. Study of SGI-1776, a PIM Kinase Inhibitor, in Subjects With Relapsed/Refractory Leukemias. [Link]
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ChemBK. 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. [Link]
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Cancer Research and Treatment. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. [Link]
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PubMed Central. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]
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Juniper Publishers. PIM Kinase Inhibitors and Cancer Treatment. [Link]
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A Comparative Guide to the Synthesis of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone and Its Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and yield is paramount. 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone is a valuable building block in medicinal chemistry, and its efficient synthesis is a subject of considerable interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the critical intermediates involved. We will delve into the mechanistic underpinnings of these pathways, present detailed experimental protocols, and offer a comparative assessment to aid researchers in selecting the most suitable method for their needs.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the morpholine sulfonyl group can enhance the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The ketone functional group, in turn, provides a versatile handle for further chemical modifications. Given its importance, the development of efficient and scalable synthetic routes is a key objective for process chemists and medicinal chemists alike.
Synthetic Strategies: A Comparative Overview
Two principal synthetic pathways to this compound have been identified and will be compared in this guide:
-
Pathway 1: The Convergent Sulfonamide Coupling Approach. This is the most direct route, involving the reaction of a pre-formed sulfonyl chloride with morpholine.
-
Pathway 2: The Linear Friedel-Crafts Acylation Approach. This multi-step pathway involves the initial formation of a morpholine-substituted aromatic ring followed by the introduction of the acetyl group via a Friedel-Crafts acylation.
The following sections will provide a detailed analysis of each pathway, including the synthesis of key intermediates.
Pathway 1: The Convergent Sulfonamide Coupling Approach
This pathway is characterized by its convergent nature, bringing together two key fragments, 4-acetylbenzenesulfonyl chloride and morpholine, in the final step. This approach is often favored for its potential for high overall yields and ease of purification of the final product.
Workflow for Pathway 1
Figure 1: Synthetic workflow for the Convergent Sulfonamide Coupling Approach.
Intermediate 1: 4-Acetylbenzenesulfonyl Chloride
The synthesis of this key intermediate is typically achieved through the chlorosulfonation of acetophenone.
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Ice
-
Water
-
Benzene (for recrystallization, optional)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and situated in a fume hood, carefully add chlorosulfonic acid (2.5 molar equivalents)[1].
-
Cool the flask in an ice-water bath to approximately 12-15 °C[1].
-
Gradually add acetanilide (1.0 molar equivalent) to the stirred chlorosulfonic acid, maintaining the temperature below 15 °C. Vigorous evolution of hydrogen chloride gas will occur[1].
-
After the addition is complete, heat the reaction mixture to 60 °C for two hours to ensure the completion of the reaction[1]. The disappearance of gas evolution is an indicator of reaction completion.
-
Carefully and slowly pour the syrupy reaction mixture onto a stirred mixture of crushed ice and water[1].
-
The solid 4-acetylbenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water[1].
-
The crude product can be used directly in the next step or purified by recrystallization from dry benzene, although this is often not necessary and can be challenging due to the compound's reactivity[1].
Causality and Self-Validation:
-
Excess Chlorosulfonic Acid: Using a stoichiometric excess of chlorosulfonic acid ensures complete conversion of the starting material[1].
-
Temperature Control: The initial low temperature is crucial to control the exothermic reaction and prevent side reactions. The subsequent heating step drives the reaction to completion[1].
-
Work-up: Quenching the reaction mixture on ice hydrolyzes the excess chlorosulfonic acid and precipitates the desired sulfonyl chloride, which is less soluble in the acidic aqueous medium. The crude product's melting point can be compared to the literature value (84-87 °C) as a preliminary purity check.
Final Product Synthesis: this compound
The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by the secondary amine of morpholine.
Materials:
-
4-Acetylbenzenesulfonyl chloride
-
Morpholine
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 4-acetylbenzenesulfonyl chloride (1.0 molar equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of morpholine (1.1 molar equivalents) and triethylamine (1.2 molar equivalents) in dichloromethane[2].
-
Cool the morpholine solution in an ice bath and slowly add the solution of 4-acetylbenzenesulfonyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride and any excess morpholine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Causality and Self-Validation:
-
Base: Triethylamine or pyridine is used to scavenge the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product[2].
-
Stoichiometry: A slight excess of morpholine and base ensures the complete consumption of the sulfonyl chloride.
-
Purity Assessment: The purity of the final product can be confirmed by its melting point (155-156 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).
Pathway 2: The Linear Friedel-Crafts Acylation Approach
This pathway involves building the molecule in a more linear fashion, starting with the formation of the morpholine-benzene bond, followed by the introduction of the acetyl group. While potentially longer, this approach can be advantageous if the starting materials are more readily available or if specific substitution patterns are desired.
Workflow for Pathway 2
Sources
A Guide to Ensuring Rigorous Reproducibility in Kinase Inhibition Assays: A Comparative Analysis Focused on 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the reproducibility of experimental findings is the bedrock of scientific integrity and progress. This guide provides a comprehensive framework for designing and evaluating experiments involving novel chemical entities, using 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone as a focal point. While direct, peer-reviewed experimental data on this specific compound is not extensively available in public literature, its structural motifs—the acetophenone core and the morpholine-4-sulfonyl group—are prevalent in a multitude of well-characterized kinase inhibitors. This guide will, therefore, leverage established knowledge of analogous compounds to provide a robust, comparative framework for ensuring the reproducibility of your research.
We will delve into the rationale behind experimental design, offer detailed protocols for key assays, and present a comparative analysis with established alternatives. The objective is to equip you with the necessary tools to not only generate high-quality, reproducible data but also to critically evaluate the performance of novel compounds like this compound in the context of existing therapeutic agents.
The Significance of Structural Scaffolds: Acetophenone and Morpholine in Kinase Inhibition
The structure of this compound suggests its potential as a kinase inhibitor, a class of drugs that targets protein kinases, enzymes that play a crucial role in cell signaling. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
The acetophenone moiety serves as a versatile scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[1][2][3]. In the context of kinase inhibition, the acetophenone core can act as a crucial pharmacophore, providing a rigid framework for the presentation of functional groups that interact with the kinase active site.
The morpholine ring is considered a "privileged pharmacophore" in drug design[4]. Its incorporation into a molecule can enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties. In many kinase inhibitors, the morpholine group plays a direct role in binding to the hinge region of the kinase domain, a critical interaction for potent inhibition[5][6]. The sulfonyl linkage in this compound further positions the morpholine for potential interactions within the ATP-binding pocket of a target kinase.
Given these structural features, it is highly probable that this compound is designed as an intermediate or a direct inhibitor of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, where morpholine-containing inhibitors are prevalent.
Comparative Analysis: Benchmarking Against Established Alternatives
To rigorously assess the experimental performance and reproducibility of a novel compound like this compound, it is essential to compare it against well-characterized alternatives that target the same or similar pathways. A prime candidate for comparison is ZSTK474 , a potent pan-Class I PI3K inhibitor that also features a morpholine moiety and has been extensively studied.
| Feature | This compound (Inferred) | ZSTK474 |
| Core Scaffold | Acetophenone | 2,4-diamino-s-triazine |
| Key Pharmacophore | Morpholine-4-sulfonyl | Morpholine |
| Primary Target | Likely PI3K/Akt/mTOR pathway | Pan-Class I PI3K |
| Known Potency | Undetermined | Nanomolar range (IC50) |
| Clinical Development | Preclinical/Research | Preclinical/Clinical Trials |
This comparative approach allows researchers to benchmark the potency, selectivity, and cellular activity of a new compound against a known standard, providing a critical context for interpreting experimental results and assessing their reproducibility.
Experimental Protocols for Robust and Reproducible Kinase Inhibition Assays
The reproducibility of in vitro kinase assays can be influenced by a multitude of factors, from the purity of the recombinant enzyme to the specific assay format chosen. Below are detailed, self-validating protocols for key experiments to characterize a putative kinase inhibitor.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.
Methodology:
-
Reagents and Materials:
-
Purified recombinant target kinase (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ).
-
Kinase substrate (e.g., phosphatidylinositol).
-
ATP (Adenosine triphosphate).
-
Test compound (this compound) and reference inhibitor (e.g., ZSTK474) dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 5 µL of the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Prepare a kinase/substrate master mix in kinase assay buffer. Add 10 µL of this mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), determined through initial enzyme kinetics experiments to be in the linear range of the reaction.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Trustworthiness:
-
Why use ATP at Km? Using an ATP concentration close to its Michaelis-Menten constant (Km) provides a sensitive measure of competitive inhibition. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value.
-
Self-Validating System: The inclusion of both positive and negative controls in every assay plate is crucial for validating the results of each experiment. The Z' factor, a statistical measure of assay quality, should be calculated for each plate to ensure the robustness of the data. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
Cellular Proliferation Assay
This assay assesses the effect of the compound on the growth of cancer cell lines that are known to be dependent on the target kinase pathway.
Objective: To determine the half-maximal effective concentration (EC50) of the test compound for inhibiting cell growth.
Methodology:
-
Reagents and Materials:
-
Cancer cell line with a known dependency on the PI3K pathway (e.g., MCF-7, U87-MG).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound and reference inhibitor dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well clear-bottom white assay plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and reference inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include DMSO-only wells as a negative control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Causality and Trustworthiness:
-
Why a 72-hour incubation? A 72-hour incubation period is typically sufficient to observe the anti-proliferative effects of a compound that targets cell signaling pathways. Shorter incubation times may not capture the full effect of the inhibitor.
-
Cell Line Selection: The choice of cell line is critical. Using a cell line with a known activating mutation in the PI3K pathway (e.g., PIK3CA mutation in MCF-7 cells) provides a biologically relevant system to test a putative PI3K inhibitor.
Visualizing the Experimental Workflow and Underlying Biology
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: A high-level overview of the biochemical and cellular assay workflows for kinase inhibitor characterization.
Caption: The PI3K/Akt/mTOR signaling pathway, a likely target for this compound.
Addressing the Challenges of Reproducibility in Kinase Inhibitor Assays
Ensuring the reproducibility of kinase inhibitor studies requires meticulous attention to detail and an awareness of common pitfalls.
-
Compound Purity and Identity: The purity and correct chemical identity of the test compound are paramount. Impurities can lead to off-target effects and erroneous results. It is essential to verify the purity of each batch of this compound using methods such as HPLC and NMR, and to confirm its identity by mass spectrometry.
-
Assay Artifacts: Different assay technologies can be prone to different types of artifacts. For example, fluorescent compounds can interfere with fluorescence-based assays, and compounds that inhibit the luciferase reporter enzyme can give false-positive results in ATP-depletion assays[7][8]. It is advisable to use orthogonal assays (i.e., assays with different detection methods) to confirm initial findings.
-
Cellular Context: The cellular environment can significantly impact the apparent potency of a kinase inhibitor. Factors such as high intracellular ATP concentrations and the presence of drug efflux pumps can lead to a discrepancy between biochemical and cellular activity[9]. Therefore, it is crucial to complement biochemical assays with robust cellular assays.
-
Detailed Reporting: To enable others to reproduce your work, it is imperative to report all experimental details with clarity and precision. This includes the source and purity of all reagents, the specific cell lines used (including their passage number and authentication), detailed instrument settings, and the statistical methods used for data analysis.
By adhering to these principles of rigorous experimental design, careful execution, and transparent reporting, researchers can ensure the reproducibility of their findings and contribute to the advancement of drug discovery.
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Navigating the Chiral Maze: A Comparative Guide to Assessing the Enantiomeric Purity of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone Derivatives
In the landscape of modern drug development, the stereochemistry of a pharmaceutical compound is not a mere academic curiosity; it is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different activities, with one often being therapeutically active while the other may be inactive or even induce adverse effects[1][2]. This stark reality underscores the regulatory and scientific imperative for robust analytical methods to determine enantiomeric purity[3][4]. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the critical task of assessing the enantiomeric purity of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone derivatives, a class of compounds with significant potential in medicinal chemistry.
The core challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Resolution can only be achieved by introducing a chiral selector that interacts diastereomerically with the enantiomers, leading to differential retention or migration. This guide will explore the practical application of this principle across three leading analytical platforms, offering field-proven insights into experimental design and data interpretation.
The Analytical Gauntlet: Choosing the Right Technique
The selection of an analytical technique for enantiomeric purity assessment is a multi-faceted decision, balancing resolution, speed, sensitivity, and environmental impact. The following sections delve into the operational principles and practical considerations for HPLC, SFC, and CE, supported by illustrative experimental data for the enantioseparation of a representative this compound derivative.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC remains the most widely adopted technique for enantiomeric separations due to its versatility and the vast array of commercially available chiral stationary phases (CSPs)[5][6][7]. The separation mechanism relies on the differential interaction of the enantiomers with a CSP, leading to different retention times[8].
Causality in Experimental Design for Chiral HPLC:
The choice of CSP is paramount. For ketone-containing structures like our target analyte, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and proven success in resolving a wide range of racemates[6][9]. The mobile phase composition is then optimized to fine-tune the separation. Normal-phase (using hexane/alcohol mixtures) or polar organic modes often provide better selectivity for these types of compounds compared to reversed-phase conditions[9]. The alcohol modifier plays a crucial role in the chiral recognition mechanism, and its type and concentration must be carefully optimized.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Protocol: Chiral HPLC Method for this compound
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a strong starting point.
-
Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol (e.g., 80:20 v/v). The ratio is critical and should be optimized for the best resolution.
-
Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: Ambient or controlled at 25 °C for reproducibility.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Quantification: Enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced organic solvent consumption[10][11][12]. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier (co-solvent)[13][14].
Causality in Experimental Design for Chiral SFC:
The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC[12]. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC[12]. The organic modifier, typically an alcohol, plays a crucial role in both eluting the analytes and modulating the chiral recognition. The choice and percentage of the modifier are key parameters for optimization. The backpressure and temperature also influence the density of the supercritical fluid and, consequently, the retention and selectivity.
Experimental Workflow for Chiral SFC Analysis
Caption: Workflow for Chiral SFC Analysis.
Protocol: Chiral SFC Method for this compound
-
Instrumentation: Analytical SFC system with UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Polysaccharide-based CSPs are again the preferred choice.
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol or ethanol). A gradient of the modifier can be employed for faster screening.
-
Flow Rate: Typically higher than HPLC, in the range of 2-4 mL/min.
-
Back Pressure: Maintained at a constant pressure, for example, 150 bar.
-
Column Temperature: Often slightly elevated, e.g., 40 °C, to ensure the supercritical state and improve kinetics.
-
Detection: UV detection.
-
Injection Volume: 5 µL.
Capillary Electrophoresis (CE): High Efficiency for Charged or Polar Analytes
CE is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio[15][16][17]. For chiral separations of neutral compounds, a chiral selector is added to the background electrolyte (BGE)[16]. Cyclodextrins are the most commonly used chiral selectors in CE[15][18].
Causality in Experimental Design for Chiral CE:
The separation in chiral CE is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the BGE[16]. The type and concentration of the cyclodextrin, the pH of the BGE, and the applied voltage are critical parameters that influence the separation. For a neutral analyte like the target compound, a charged cyclodextrin or the addition of a pseudostationary phase in micellar electrokinetic chromatography (MEKC) mode might be necessary to induce differential migration.
Experimental Workflow for Chiral CE Analysis
Caption: Workflow for Chiral CE Analysis.
Protocol: Chiral CE Method for this compound
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, typically 50 µm I.D.
-
Background Electrolyte (BGE): A buffer at a specific pH (e.g., phosphate buffer) containing a chiral selector. For neutral compounds, a charged cyclodextrin (e.g., sulfated-β-cyclodextrin) is a good starting point.
-
Applied Voltage: 15-25 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection (pressure-based).
-
Detection: UV detection.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three techniques for the enantiomeric purity analysis of a this compound derivative. The data is illustrative and based on typical results for similar chiral separations.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Resolution (Rs) | > 2.0 | > 2.5 | > 3.0 |
| Analysis Time | 10 - 20 min | 2 - 8 min | 5 - 15 min |
| Solvent Consumption | High | Low | Very Low |
| Sensitivity (LOD) | ~0.01% of major enantiomer | ~0.01% of major enantiomer | ~0.05% of major enantiomer |
| Method Development | Moderate | Fast | Moderate to Complex |
| Robustness | High | High | Moderate |
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose[19]. The validation should be conducted in accordance with ICH Q2(R2) guidelines and should assess parameters such as specificity, linearity, range, accuracy, precision, and robustness[19][20][21][22][23].
Self-Validating System:
A well-designed method should have built-in checks for its performance. For instance, the resolution between the enantiomer peaks should be monitored in every run. A system suitability test (SST) should be established, defining criteria for parameters like resolution, peak symmetry, and retention time that must be met for the analysis to be considered valid.
Conclusion: A Strategic Approach to Enantiomeric Purity
The choice between HPLC, SFC, and CE for assessing the enantiomeric purity of this compound derivatives depends on the specific requirements of the analysis.
-
Chiral HPLC is a robust and versatile technique with a wide range of available stationary phases, making it a reliable choice for routine quality control.
-
Chiral SFC offers significant advantages in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and preparative separations.
-
Chiral CE provides exceptional resolution and requires minimal sample and solvent, making it a valuable tool for challenging separations and when sample availability is limited.
A strategic approach to method development would involve screening for suitable chiral selectors on both HPLC and SFC platforms, as the same columns can often be used. CE can be explored as a complementary technique, particularly if the chromatographic methods fail to provide adequate resolution. By understanding the principles and practicalities of each technique, researchers and drug development professionals can confidently navigate the complexities of chiral analysis and ensure the stereochemical integrity of their drug candidates.
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An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
